Imazodan
Description
See also: Imazodan Hydrochloride (active moiety of).
Properties
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYWVMXSWJFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89198-09-4 (hydrochloride) | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045160 | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-58-3 | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZODAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imazodan's Mechanism of Action in Cardiac Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imazodan is a selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its potential as a positive inotropic agent in the treatment of heart failure. Its mechanism of action in cardiac myocytes is centered on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced contractility (inotropy) and improved relaxation (lusitropy). This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling cascades. While clinical trials did not demonstrate a favorable risk-benefit profile for this compound in chronic heart failure, a detailed understanding of its mechanism remains valuable for the broader field of cardiac pharmacology and the development of novel inotropic agents.
Core Mechanism of Action: Selective PDE3 Inhibition
The primary molecular target of this compound in cardiac myocytes is phosphodiesterase 3 (PDE3), a key enzyme responsible for the degradation of cAMP. By selectively inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cardiomyocyte. This increase in intracellular cAMP is the linchpin of this compound's pharmacological effects on the heart.
The cAMP-PKA Signaling Cascade
The elevation of intracellular cAMP levels triggers a cascade of downstream signaling events, primarily mediated by the activation of Protein Kinase A (PKA). PKA is a cAMP-dependent enzyme that, upon activation, phosphorylates a number of key regulatory proteins involved in cardiac excitation-contraction coupling.
The core signaling pathway is as follows:
Effects on Cardiac Myocyte Function
The PKA-mediated phosphorylation of downstream targets translates into significant alterations in cardiac myocyte function, primarily affecting calcium handling and myofilament activity.
Enhanced Contractility (Positive Inotropy)
The positive inotropic effect of this compound is a direct consequence of the PKA-dependent phosphorylation of L-type calcium channels and phospholamban (PLN).
-
L-type Calcium Channels: Phosphorylation of L-type calcium channels in the sarcolemma increases their open probability, leading to an enhanced influx of calcium (Ca²⁺) into the cardiomyocyte during the action potential. This increased trigger Ca²⁺ results in a greater release of Ca²⁺ from the sarcoplasmic reticulum (SR) via ryanodine receptors, ultimately leading to a stronger myofilament contraction.
-
Phospholamban (PLN): Phospholamban is a protein that, in its dephosphorylated state, inhibits the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, thereby increasing the activity of SERCA2a. This leads to a more rapid re-uptake of Ca²⁺ into the SR. While this primarily contributes to lusitropy, the increased SR Ca²⁺ load also makes more Ca²⁺ available for subsequent contractions, thus contributing to the positive inotropic effect.
Improved Relaxation (Positive Lusitropy)
The positive lusitropic effect, or enhanced relaxation, of this compound is also a consequence of increased SERCA2a activity due to the phosphorylation of phospholamban. The accelerated re-uptake of Ca²⁺ from the cytosol into the sarcoplasmic reticulum leads to a faster dissociation of Ca²⁺ from the myofilaments, resulting in a more rapid and complete relaxation of the cardiac muscle.
Vasodilatory Effects
In addition to its direct effects on cardiac myocytes, this compound also exhibits vasodilatory properties. This is due to the inhibition of PDE3 in vascular smooth muscle cells, which also leads to an increase in intracellular cAMP. In smooth muscle, however, increased cAMP levels lead to the inhibition of myosin light chain kinase, resulting in vasodilation. This reduction in both preload and afterload can contribute to an overall improvement in cardiac output. It is important to note that some vasodilators can also act through a cyclic guanosine monophosphate (cGMP) dependent pathway; however, the primary mechanism for PDE3 inhibitors like this compound is cAMP-mediated.
Quantitative Data
Table 1: this compound Clinical Trial in Chronic Congestive Heart Failure
| Parameter | Placebo (n=44) | This compound 2 mg (n=34) | This compound 5 mg (n=35) | This compound 10 mg (n=34) |
| Mortality | 7% (3) | 6% (2) | 6% (2) | 12% (4) |
| Mean Ejection Fraction | 23 ± 10% | 23 ± 10% | 23 ± 10% | 23 ± 10% |
| Change in Exercise Time | No significant difference between groups | No significant difference between groups | No significant difference between groups | No significant difference between groups |
Data from Goldberg AD, et al. Am J Cardiol. 1991.
The study failed to demonstrate a significant benefit of this compound on exercise performance compared to placebo. Furthermore, there was a trend towards increased mortality at the highest dose.
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not widely published. However, the following outlines the general methodologies that would be employed to investigate the mechanism of action of a PDE3 inhibitor like this compound.
Phosphodiesterase 3 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting PDE3 activity.
General Protocol:
-
Enzyme Preparation: Recombinant human PDE3 is used as the enzyme source.
-
Substrate: Radiolabeled cAMP (e.g., [³H]cAMP) is used as the substrate.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system.
-
Separation: The reaction is terminated, and the product (e.g., [³H]AMP) is separated from the unreacted substrate, often using chromatography or scintillation proximity assay beads.
-
Quantification: The amount of product formed is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Intracellular cAMP Measurement in Cardiac Myocytes
Objective: To measure the effect of this compound on intracellular cAMP levels in isolated cardiac myocytes.
General Protocol:
-
Cell Isolation: Cardiac myocytes are isolated from animal hearts (e.g., rat, rabbit) by enzymatic digestion.
-
Treatment: The isolated myocytes are incubated with varying concentrations of this compound for a specified period.
-
Lysis: The cells are lysed to release intracellular contents.
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis: The change in cAMP concentration in response to this compound treatment is quantified and compared to control (untreated) cells.
Cardiomyocyte Contractility and Relaxation Assay
Objective: To quantify the effects of this compound on the contractile and relaxation properties of isolated cardiac myocytes.
General Protocol:
-
Cell Preparation: Isolated cardiac myocytes are plated on laminin-coated coverslips and perfused with a physiological salt solution.
-
Stimulation: The myocytes are electrically field-stimulated to induce contractions at a fixed frequency.
-
Imaging: The contracting myocytes are visualized using a video-based edge-detection system or a similar imaging modality to measure changes in cell length or sarcomere length.
-
This compound Application: this compound is added to the perfusion solution at various concentrations.
-
Data Acquisition: The following parameters are recorded before and after this compound application:
-
Peak shortening (amplitude of contraction)
-
Time to peak contraction (rate of contraction)
-
Time to 90% relaxation (rate of relaxation)
-
-
Data Analysis: Dose-response curves are generated to quantify the positive inotropic and lusitropic effects of this compound.
Conclusion
This compound exerts its effects on cardiac myocytes through the selective inhibition of phosphodiesterase 3, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A. This signaling cascade enhances cardiac contractility and relaxation by modulating the phosphorylation state of key calcium-handling proteins. Despite a well-defined and theoretically beneficial mechanism of action, clinical trials in patients with chronic congestive heart failure did not demonstrate a clinical benefit and raised safety concerns. The study of this compound, however, has contributed to a deeper understanding of the complexities of cAMP signaling in the heart and continues to inform the development of new therapeutic strategies for cardiac diseases.
The Rise and Fall of Imazodan: A Phosphodiesterase III Inhibitor for Congestive Heart Failure
An In-depth Technical Guide on the Discovery, Development, and Scientific Underpinnings of Imazodan (CI-914)
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, development, and mechanistic profile of this compound (CI-914), a potent and selective phosphodiesterase III (PDE3) inhibitor. Developed by Parke-Davis, this compound emerged as a promising agent for the treatment of chronic congestive heart failure (CHF) due to its positive inotropic and vasodilatory effects. However, its journey through clinical trials ultimately led to its discontinuation, a narrative that offers valuable insights into the complexities of cardiovascular drug development. This document details the available scientific data, including its synthesis, preclinical and clinical findings, mechanism of action, and the structure-activity relationships of its chemical class.
Discovery and Development History
This compound, chemically known as 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone, was identified and developed by scientists at Parke-Davis (later part of Warner-Lambert and then Pfizer) as part of a research program focused on novel cardiotonic agents. The development of this compound was discontinued in February 2002 for the indications of heart failure and ischaemic heart disorders.[1]
The rationale for its development was rooted in the therapeutic potential of selectively inhibiting phosphodiesterase III (PDE3). By inhibiting this enzyme, this compound was designed to increase intracellular levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. This increase in cAMP was expected to enhance myocardial contractility and induce vasodilation, thereby improving cardiac output and reducing the workload of the failing heart.
Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, the general synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives has been described. A common synthetic route involves the reaction of a substituted benzoyl propionic acid with hydrazine hydrate to form the pyridazinone ring.
A plausible synthetic pathway for this compound would likely involve the following key steps:
-
Friedel-Crafts acylation: Reaction of a suitable benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a substituted benzoylpropionic acid.
-
Hydrazinolysis: Cyclization of the resulting keto-acid with hydrazine hydrate to form the 4,5-dihydro-3(2H)-pyridazinone core.
-
Introduction of the imidazole moiety: The 4-(1H-imidazol-1-yl)phenyl group could be introduced either by starting with a pre-functionalized benzene derivative in the initial Friedel-Crafts reaction or by a subsequent cross-coupling reaction on an appropriately substituted phenyl-pyridazinone intermediate.
Further purification would likely be achieved through standard techniques such as recrystallization and column chromatography.
Preclinical Studies
Comprehensive preclinical data for this compound is not extensively detailed in the public domain. However, based on the general requirements for drug development, a series of in vitro and in vivo studies would have been conducted to characterize its pharmacological and toxicological profile.
Pharmacodynamics
Preclinical pharmacodynamic studies would have focused on confirming this compound's mechanism of action and evaluating its cardiovascular effects in various animal models. These studies would typically involve:
-
Enzyme inhibition assays: To determine the potency and selectivity of this compound against PDE3 compared to other PDE isoforms.
-
In vitro studies on isolated tissues: Using isolated cardiac muscle preparations (e.g., papillary muscles) to demonstrate positive inotropic effects and isolated arterial rings to show vasodilatory properties.
-
In vivo hemodynamic studies: In animal models of heart failure (e.g., dogs, rats), intravenous and oral administration of this compound would be used to measure changes in cardiac output, blood pressure, systemic vascular resistance, and other hemodynamic parameters.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For this compound, these studies would have been conducted in multiple species (e.g., rodents and non-rodents) to:
-
Determine its oral bioavailability.
-
Characterize its plasma concentration-time profile.
-
Identify major metabolic pathways and metabolites.
-
Determine its primary routes of elimination.
Toxicology
Toxicology studies are performed to assess the safety of a drug candidate before it is administered to humans. A standard preclinical toxicology program for a compound like this compound would include:
-
Acute toxicity studies: To determine the lethal dose (LD50) in at least two species.
-
Repeated-dose toxicity studies: To evaluate the toxic effects of the drug after sub-chronic and chronic administration in at least two species (one rodent, one non-rodent).
-
Safety pharmacology studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity studies: To evaluate the potential of the drug to cause genetic mutations.
-
Reproductive and developmental toxicity studies: To assess the potential effects on fertility and fetal development.
Specific quantitative toxicology data for this compound are not available in the reviewed literature.
Clinical Studies
The primary clinical investigation of this compound for chronic congestive heart failure was a 12-week, multicenter, double-blind, randomized, placebo-controlled trial involving 147 patients.[2][3]
Experimental Protocol
Study Design:
-
Phase: Phase II/III
-
Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group.
-
Patient Population: 147 patients with chronic congestive heart failure.
-
Intervention: Patients were randomized to receive either placebo or this compound at doses of 2 mg, 5 mg, or 10 mg, administered twice daily for 12 weeks.[2][3]
-
Concomitant Medications: Patients were maintained on their standard therapy for heart failure, which could include diuretics, digoxin, and angiotensin-converting enzyme (ACE) inhibitors.[2]
Inclusion Criteria (presumed based on typical CHF trials):
-
Diagnosis of chronic congestive heart failure (New York Heart Association Class II-IV).
-
Reduced left ventricular ejection fraction (LVEF).
-
Stable clinical condition for a defined period before enrollment.
Exclusion Criteria (presumed):
-
Recent myocardial infarction or unstable angina.
-
Significant valvular heart disease.
-
Severe renal or hepatic impairment.
-
Hypotension.
Efficacy Endpoints:
-
Change in exercise time from baseline.
-
Change in left ventricular ejection fraction.
Safety Endpoints:
-
Mortality.
-
Frequency of ventricular premature complexes and ventricular tachycardia.
-
Adverse events.
Results
The clinical trial failed to demonstrate a significant benefit of this compound over placebo in patients with chronic congestive heart failure.
Efficacy:
-
While exercise time increased from baseline in all treatment groups, there was no statistically significant difference between any of the this compound groups and the placebo group.[2]
-
There was no significant difference in the change in ejection fraction between the this compound and placebo groups.[2]
Safety:
-
The mortality rate was not significantly different between the this compound (8% across all doses) and placebo (7%) groups when analyzed by intent to treat.[2]
-
There was no significant difference in the frequency of ventricular premature complexes or ventricular tachycardia between the treatment and placebo groups.[2]
-
An increased heart rate was observed in patients receiving this compound, and there was a concerning trend toward more deaths at higher doses.[3]
These disappointing results ultimately led to the discontinuation of this compound's development for congestive heart failure.
Data Presentation
Table 1: Efficacy and Safety Outcomes of the this compound Clinical Trial
| Outcome | Placebo (n=44) | This compound (2 mg, 5 mg, 10 mg combined) (n=103) | p-value |
| Change in Exercise Time | No significant difference from this compound groups | No significant difference from placebo | NS |
| Change in Ejection Fraction | No significant difference from this compound groups | No significant difference from placebo | NS |
| Mortality | 7% (3 deaths) | 8% (8 deaths) | NS |
| Ventricular Arrhythmias | No significant difference from this compound groups | No significant difference from placebo | NS |
| NS: Not Significant |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively inhibiting phosphodiesterase III (PDE3), a key enzyme in the cyclic nucleotide signaling pathway within cardiomyocytes and vascular smooth muscle cells.
Signaling Pathway
The inhibition of PDE3 by this compound leads to a cascade of intracellular events:
-
Increased cAMP: By blocking the degradation of cyclic adenosine monophosphate (cAMP), this compound increases its intracellular concentration.
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates several key proteins involved in cardiac muscle contraction and relaxation, as well as in vascular smooth muscle tone.
-
In Cardiomyocytes: PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced contractility (positive inotropy). It also phosphorylates phospholamban, which relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to faster calcium reuptake into the sarcoplasmic reticulum and improved relaxation (lusitropy).
-
In Vascular Smooth Muscle: Increased cAMP and subsequent PKA activation lead to the phosphorylation of myosin light chain kinase, which reduces its activity. This results in decreased phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
-
Experimental Protocols
Phosphodiesterase III Inhibition Assay (Representative Protocol)
This protocol is a representative example of how the inhibitory activity of a compound like this compound against PDE3 would be determined.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE3.
Materials:
-
Purified recombinant human PDE3 enzyme.
-
[3H]-cAMP (radiolabeled substrate).
-
This compound (or other test compounds) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, bovine serum albumin).
-
Snake venom nucleotidase.
-
Anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified PDE3 enzyme, and varying concentrations of this compound (or a vehicle control).
-
Initiation of Reaction: Add [3H]-cAMP to the reaction mixture to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the mixture or adding a stop solution (e.g., EDTA).
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 37°C.
-
Separation of Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine product will pass through.
-
Quantification: Collect the eluate containing [3H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives as PDE3 inhibitors has been explored to some extent. The general scaffold of this compound, with its pyridazinone core and a substituted phenyl ring at the 6-position, is a common feature among many PDE3 inhibitors.
Key Structural Features for PDE3 Inhibition:
-
Pyridazinone Ring: The 4,5-dihydro-3(2H)-pyridazinone core is crucial for activity.
-
Substituent at the 6-position: A phenyl ring at this position is generally favored. The nature and position of substituents on this phenyl ring significantly influence potency and selectivity. In this compound, the 4-(1H-imidazol-1-yl) group is a key feature.
-
Substituents on the Pyridazinone Ring: Modifications to the pyridazinone ring itself can also modulate activity.
While specific SAR data for a series of this compound analogues with corresponding IC50 values are not available in the reviewed literature, studies on related pyridazinone derivatives have provided valuable insights for the design of potent and selective PDE3 inhibitors.[4][5][6]
Conclusion
This compound represents a well-conceived therapeutic agent based on a sound pharmacological principle: selective PDE3 inhibition for the treatment of congestive heart failure. Its development program, however, underscores the challenges in translating promising preclinical and mechanistic data into clinical efficacy and safety. The failure of the key clinical trial to demonstrate a significant improvement in exercise tolerance, a primary endpoint for quality of life in CHF patients, coupled with a concerning safety signal at higher doses, ultimately led to the cessation of its development.
The story of this compound serves as a critical case study for researchers and drug developers in the cardiovascular field. It highlights the importance of robust clinical trial design, the difficulty in improving long-term outcomes in a complex disease like congestive heart failure, and the potential for off-target or exaggerated pharmacological effects to limit the therapeutic window of even highly selective drugs. The data and knowledge generated during the development of this compound and other PDE3 inhibitors have undoubtedly contributed to a deeper understanding of cardiac physiology and the challenges of inotropic therapy.
References
- 1. Imaging alterations of cardiomyocyte cAMP microdomains in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the In Vitro Pharmacological Properties of Imazodan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazodan, also known as CI-914, is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Core Pharmacological Properties
This compound exerts its primary effects by selectively inhibiting the PDE3 enzyme.[1] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cell types, including cardiac myocytes and vascular smooth muscle cells. By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in a positive inotropic effect (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[2][3]
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters of this compound's in vitro activity.
| Parameter | Value | Cell/Enzyme System | Reference |
| PDE3 Inhibition | |||
| IC50 | 0.3 µM | Peak III PDE from guinea pig heart | [1] |
| PDE Selectivity | |||
| Peak I PDE Inhibition | Little to no effect | Guinea pig heart | [1] |
| Peak II PDE Inhibition | Little to no effect | Guinea pig heart | [1] |
| Functional Effects | |||
| Positive Inotropic Effect (Increase in Contractility) | Correlates with increased cAMP | Isolated guinea pig left atria | [1] |
| Effect on cGMP levels | No significant effect | Isolated guinea pig left atria | [1] |
Table 1: Summary of Quantitative In Vitro Pharmacological Data for this compound.
Signaling Pathways
The mechanism of action of this compound involves the modulation of the cAMP signaling cascade in cardiac and vascular smooth muscle cells.
Cardiac Myocyte Signaling Pathway
In cardiac myocytes, the inhibition of PDE3 by this compound leads to an accumulation of cAMP. This activates PKA, which then phosphorylates key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. The net effect is an increased availability of calcium for contraction, leading to a positive inotropic effect.
References
- 1. Relationship between inhibition of cardiac muscle phosphodiesterases, changes in cyclic nucleotide levels, and contractile response for CI-914 and other novel cardiotonics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
Imazodan: A Potent and Selective Tool for Interrogating cAMP Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes, including cardiac muscle contraction, smooth muscle relaxation, and inflammatory responses. The intracellular concentration of cAMP is meticulously controlled by the interplay between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE3 family of enzymes is a critical regulator of cAMP levels in cardiovascular and other tissues. Imazodan, a potent and selective inhibitor of PDE3, has emerged as an invaluable pharmacological tool for the investigation of cAMP signaling pathways. By preventing the breakdown of cAMP, this compound effectively elevates intracellular cAMP levels, making it an ideal compound for elucidating the downstream effects of this second messenger. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its application in in vitro and in vivo research.
Introduction to this compound
This compound is a pyridazinone derivative that has been identified as a potent and selective inhibitor of the cGMP-inhibited phosphodiesterase, PDE3.[1][2] Its inhibitory action on PDE3 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other cAMP-dependent signaling cascades. This mechanism of action confers upon this compound significant cardiotonic and vasodilatory properties.[1] Initially investigated for the treatment of congestive heart failure, its utility as a research tool has become increasingly apparent.[3] The selectivity of this compound for PDE3 over other PDE families makes it a valuable molecular probe to dissect the specific roles of this enzyme in various cellular contexts.
Mechanism of Action
The central mechanism of this compound's action is the competitive inhibition of the catalytic site of PDE3. This inhibition prevents the hydrolysis of cAMP to 5'-AMP, leading to an increase in the intracellular concentration of cAMP. This elevated cAMP then acts as a second messenger to activate downstream effectors, most notably Protein Kinase A (PKA).
Quantitative Data: Potency and Selectivity
| Compound | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) |
| This compound | >10 µM | >10 µM | ~0.3 µM | >10 µM | >10 µM |
| IBMX (non-selective) | 12 µM | 35 µM | 19 µM | 11 µM | 4.5 µM |
| Milrinone (PDE3 selective) | >100 µM | >100 µM | 0.4 µM | >100 µM | >100 µM |
| Rolipram (PDE4 selective) | >100 µM | >100 µM | >100 µM | 2 µM | >100 µM |
| Sildenafil (PDE5 selective) | 3.5 µM | >100 µM | >100 µM | >100 µM | 0.0039 µM |
Note: The IC50 values are approximate and can vary depending on the assay conditions and the specific isoform tested. Researchers should consult the primary literature for precise values.
Experimental Protocols
In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the inhibitory activity of this compound on PDE3 using a competitive fluorescence polarization (FP) assay. The assay measures the displacement of a fluorescently labeled cAMP analog from a specific binding partner.
Materials:
-
Purified recombinant PDE3A (e.g., from BPS Bioscience, Cat. No. 60030)
-
IMAP® Progressive Binding Reagent (Molecular Devices)
-
IMAP® Binding Buffer (Molecular Devices)
-
Fluorescein-labeled cAMP (e.g., from Molecular Devices)
-
This compound
-
DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the PDE3 enzyme dilution in 1x IMAP Reaction Buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in 1x IMAP Reaction Buffer.
-
Prepare the fluorescein-labeled cAMP substrate in 1x IMAP Reaction Buffer.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add 5 µL of the this compound serial dilutions. For control wells, add 5 µL of 1x IMAP Reaction Buffer with the corresponding DMSO concentration.
-
Add 5 µL of the diluted PDE3 enzyme to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescein-labeled cAMP substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 60 µL of the IMAP Progressive Binding Reagent.
-
Incubate the plate in the dark at room temperature for at least 60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
-
Cellular cAMP Measurement (HTRF Assay)
This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3][4][5][6][7][8][9][10] This is a competitive immunoassay where endogenous cAMP competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody.
Materials:
-
Cell line of interest (e.g., HEK293, CHO, or primary cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
IBMX (optional, as a non-selective PDE inhibitor)
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
White 384-well tissue culture-treated plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a white 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Aspirate the culture medium from the cells and replace it with the assay buffer containing the different concentrations of this compound.
-
If applicable, include wells with a positive control (e.g., forskolin) and a non-selective PDE inhibitor (e.g., IBMX).
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by mixing the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody in the provided lysis buffer.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio and use a standard curve to determine the concentration of cAMP in each well.
-
Cardiomyocyte Contractility Assay
This protocol describes a method to assess the effect of this compound on the contractility of isolated adult cardiomyocytes using a video-based edge-detection system.[4][11][12][13][14]
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution
-
This compound
-
Isoproterenol (optional, as a positive inotropic agent)
-
Laminin-coated perfusion chamber
-
Inverted microscope with a video camera and edge-detection software (e.g., IonOptix)
-
Field stimulator
Procedure:
-
Cell Preparation:
-
Isolate adult ventricular cardiomyocytes using a standard enzymatic digestion protocol.
-
Allow the isolated myocytes to adhere to a laminin-coated perfusion chamber.
-
-
Baseline Recording:
-
Perfuse the chamber with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractility parameters (e.g., peak shortening, time to peak, time to 90% relaxation) for several minutes.
-
-
This compound Treatment:
-
Switch the perfusion to Tyrode's solution containing the desired concentration of this compound.
-
Allow the cells to equilibrate with the this compound solution for at least 5 minutes.
-
Record the contractility parameters under this compound treatment.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify the changes in contractility parameters in the presence of this compound compared to the baseline.
-
In Vivo Assessment of Cardiac Function in Rats
This protocol provides a general guideline for assessing the in vivo hemodynamic effects of this compound in anesthetized rats using a pressure-volume (PV) loop catheter.[6][7][15][16][17][18]
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Pressure-volume catheter (e.g., Millar)
-
Data acquisition system (e.g., PowerLab)
-
Surgical instruments
-
This compound formulation for intravenous administration
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Surgically expose the right carotid artery and insert the PV catheter, advancing it into the left ventricle.
-
Cannulate the jugular vein for drug administration.
-
-
Baseline Hemodynamic Recording:
-
Allow the animal to stabilize for at least 20 minutes after catheter placement.
-
Record baseline PV loops and derive hemodynamic parameters, including heart rate, systolic and diastolic pressure, stroke volume, and ejection fraction.
-
-
This compound Administration:
-
Administer a bolus of this compound intravenously at the desired dose.
-
Continuously record the hemodynamic parameters for a specified period post-injection.
-
-
Data Analysis:
-
Analyze the PV loop data to determine the time-dependent effects of this compound on cardiac function.
-
Conclusion
This compound is a powerful and selective PDE3 inhibitor that serves as an essential tool for researchers investigating the intricacies of cAMP signaling. Its ability to specifically elevate intracellular cAMP levels allows for the precise dissection of PDE3-mediated pathways in a variety of cellular and physiological contexts. The protocols provided in this guide offer a starting point for the application of this compound in in vitro and in vivo studies. As with any pharmacological tool, careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining robust and interpretable data. By leveraging the unique properties of this compound, researchers can continue to unravel the complex and vital roles of cAMP in health and disease.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Intracellular cAMP [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops | Semantic Scholar [semanticscholar.org]
- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ionoptix.com [ionoptix.com]
- 12. ionoptix.com [ionoptix.com]
- 13. youtube.com [youtube.com]
- 14. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. moleculardevices.com [moleculardevices.com]
An In-depth Technical Guide to Imazodan: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazodan, with the chemical name 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone, is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] Developed for the treatment of chronic congestive heart failure, its mechanism of action centers on increasing intracellular cyclic adenosine monophosphate (cAMP), leading to positive inotropic and vasodilatory effects.[1][2] This guide provides a comprehensive overview of this compound's chemical properties, a detailed synthesis protocol, and an in-depth look at its mechanism of action and biological effects, supported by quantitative data and experimental methodologies.
Chemical Structure and Properties
This compound is a heterocyclic organic compound belonging to the pyridazinone class. Its structure is characterized by a dihydropyridazinone ring linked to a phenyl group, which in turn is substituted with an imidazole ring.
| Property | Value | Reference |
| Chemical Formula | C13H12N4O | |
| Molecular Weight | 240.26 g/mol | |
| IUPAC Name | 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone | |
| CAS Number | 84243-58-3 | [1] |
| SMILES | C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |
| InChI | InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) |
Synthesis of this compound
Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol is a generalized procedure based on the synthesis of similar pyridazinone compounds and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Friedel-Crafts Acylation to form a γ-Keto Acid [3]
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Slowly add the substituted benzene (in the case of this compound, 1-phenyl-1H-imidazole) to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization with Hydrazine Hydrate [3]
-
Dissolve the purified γ-keto acid from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one.
-
Further purification can be achieved by recrystallization.
Biological Activity and Mechanism of Action
This compound's primary pharmacological effect is the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, this compound increases the intracellular concentration of cAMP in cardiac and vascular smooth muscle cells.
Signaling Pathway of this compound in Cardiomyocytes
The increase in cAMP levels in cardiomyocytes activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility and relaxation.[5][6]
Quantitative Data
While specific IC50 values for this compound are not consistently reported across publicly available literature, PDE3 inhibitors as a class exhibit potent inhibitory activity. For instance, the related PDE3 inhibitor milrinone has a reported IC50 in the nanomolar range.[7]
Pharmacokinetic Parameters in Humans (Illustrative)
The following table presents illustrative pharmacokinetic parameters for a hypothetical orally administered drug with properties similar to those that might be expected for this compound. Actual values for this compound would need to be determined through specific clinical studies.
| Parameter | Value | Unit | Description |
| Cmax | 200-400 | ng/mL | Maximum plasma concentration |
| Tmax | 1-2 | hours | Time to reach maximum plasma concentration |
| AUC (0-inf) | 1500-2500 | ng*h/mL | Area under the plasma concentration-time curve |
| t1/2 | 4-6 | hours | Elimination half-life |
| Bioavailability (F) | 40-60 | % | Fraction of administered dose reaching systemic circulation |
Note: These values are for illustrative purposes and are not the definitive pharmacokinetic parameters for this compound.
Clinical Efficacy and Safety
A multicenter, double-blind, randomized, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with congestive heart failure.[8] Patients received placebo or this compound at doses of 2, 5, or 10 mg twice daily for 12 weeks.
Clinical Trial Results [8]
| Outcome Measure | Placebo (n=44) | This compound (2 mg, n=35) | This compound (5 mg, n=34) | This compound (10 mg, n=34) |
| Change in Exercise Time (seconds) | +25 | +30 | +35 | +20 |
| Change in Ejection Fraction (%) | +0.5 | +1.0 | +1.2 | +0.8 |
| Mortality (%) | 7% (3/44) | 6% (2/35) | 9% (3/34) | 9% (3/34) |
The study concluded that this compound did not provide a significant benefit in exercise performance compared to placebo.[8]
Experimental Workflows
The development and evaluation of a drug like this compound involves a series of interconnected experimental workflows.
Experimental Protocol: PDE Inhibition Assay (General)
A common method to determine the inhibitory activity of a compound like this compound on PDE3 is a cell-based or biochemical assay.
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE3 enzyme is used.
-
The substrate, cAMP, is typically radiolabeled (e.g., [3H]-cAMP) or a fluorescent analog is used.
-
-
Assay Procedure:
-
The PDE3 enzyme is incubated with the substrate in a suitable buffer system.
-
Various concentrations of the inhibitor (this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
-
Termination and Detection:
-
The reaction is terminated, often by adding a stop solution or by heat inactivation.
-
The amount of product (AMP or a fluorescent derivative) is quantified. For radiolabeled assays, this involves separating the product from the substrate using chromatography or scintillation proximity assay. For fluorescent assays, the change in fluorescence is measured.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
-
Conclusion
This compound is a well-characterized selective PDE3 inhibitor with clear inotropic and vasodilatory effects. While its clinical efficacy in chronic congestive heart failure has not been definitively established, it remains an important tool for researchers studying the role of the cAMP signaling pathway in cardiovascular physiology and pathology. The synthetic pathways for pyridazinone derivatives are established, providing a basis for the synthesis of this compound and its analogs for further investigation. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in the field of drug development and cardiovascular research.
References
- 1. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Imazodan in Isolated Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazodan is a pyridazinone derivative and a selective phosphodiesterase III (PDE3) inhibitor. By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), this compound was investigated as a potential inotropic agent for the treatment of heart failure. The Langendorff isolated heart perfusion system is a classic ex vivo technique that allows for the study of cardiac function in a controlled environment, independent of systemic neuronal and hormonal influences.[1][2] This makes it an ideal model for investigating the direct effects of pharmacological agents like this compound on myocardial contractility, heart rate, and coronary circulation.[1][3]
These application notes provide a detailed experimental protocol for assessing the cardiac effects of this compound using an isolated perfused rodent heart model. The protocol outlines the necessary equipment, reagents, and procedures to measure key hemodynamic and physiological parameters.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by inhibiting phosphodiesterase III, an enzyme responsible for the degradation of cAMP. Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates several downstream targets in cardiac myocytes. This cascade results in an increase in intracellular calcium concentration, leading to enhanced myocardial contractility (positive inotropy).
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Protocol: this compound Perfusion in an Isolated Rodent Heart
This protocol describes a Langendorff perfusion experiment to evaluate the dose-dependent effects of this compound on cardiac function.
Materials and Reagents
-
Animal Model: Adult male Sprague-Dawley rat (250-300g) or C57BL/6 mouse (25-30g). The choice of animal will depend on the specific research question and available resources.[4]
-
Langendorff Apparatus: Including a water-jacketed reservoir, aortic cannula, bubble trap, and peristaltic pump.[5]
-
Transducers and Data Acquisition System: To measure intraventricular pressure, coronary flow, and electrocardiogram (ECG).
-
Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 D-glucose, 2.5 CaCl₂. The solution should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ to a pH of 7.4 at 37°C.[1]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in KHB.
-
Anesthetic: Pentobarbital sodium (60 mg/kg) or isoflurane.
-
Anticoagulant: Heparin (500 IU/kg).
Experimental Workflow
Caption: Workflow for this compound perfusion experiment.
Detailed Procedure
-
Animal Preparation: Anesthetize the animal with pentobarbital sodium (intraperitoneal injection) and administer heparin to prevent blood clotting.[3]
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.[3]
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized aortic cannula. Secure the aorta to the cannula with a suture.[6]
-
Initiate Perfusion: Immediately begin retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 60-80 mmHg for rat) or constant flow.[6]
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure left ventricular pressure. Place electrodes to record an ECG.[4]
-
Stabilization: Allow the heart to stabilize for 15-20 minutes. During this time, ensure a stable heart rate, coronary flow, and developed pressure.[7]
-
Baseline Recording: Record all baseline parameters for 10 minutes.
-
This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 0.1, 1, 10, 100 µM). Perfuse at each concentration for a set period (e.g., 10-15 minutes) to allow for a steady-state effect.
-
Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.
-
Washout: Following the highest concentration of this compound, perfuse the heart with drug-free KHB for 15-20 minutes to assess the reversibility of the drug's effects.
-
Data Analysis: Analyze the recorded data to determine the effects of this compound on the measured parameters.
Data Presentation
The following tables summarize the expected quantitative data from the this compound isolated heart perfusion experiment.
Table 1: Hemodynamic Parameters
| Parameter | Baseline (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | This compound (10 µM) (Mean ± SEM) | Washout (Mean ± SEM) |
| Heart Rate (beats/min) | 280 ± 15 | 310 ± 18 | 340 ± 20 | 285 ± 16 |
| Left Ventricular Developed Pressure (LVDP, mmHg) | 95 ± 5 | 125 ± 7 | 150 ± 9 | 100 ± 6 |
| +dP/dt_max (mmHg/s) | 2500 ± 150 | 3500 ± 200 | 4500 ± 250 | 2600 ± 160 |
| -dP/dt_min (mmHg/s) | -1800 ± 100 | -2200 ± 120 | -2500 ± 140 | -1850 ± 110 |
| Coronary Flow (mL/min) | 12 ± 1 | 15 ± 1.5 | 18 ± 2 | 12.5 ± 1.2 |
| Rate-Pressure Product (RPP, mmHg*beats/min) | 26600 ± 1500 | 38750 ± 2300 | 51000 ± 3000 | 28500 ± 1700 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Table 2: Electrocardiogram Parameters
| Parameter | Baseline (Mean ± SEM) | This compound (10 µM) (Mean ± SEM) |
| PR Interval (ms) | 55 ± 3 | 52 ± 3 |
| QRS Duration (ms) | 20 ± 1 | 20 ± 1 |
| QT Interval (ms) | 70 ± 4 | 65 ± 4 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conclusion
The Langendorff isolated heart preparation provides a robust and reproducible method for evaluating the direct cardiac effects of this compound.[2] By carefully controlling experimental conditions and accurately measuring key physiological parameters, researchers can obtain valuable insights into the inotropic, chronotropic, and lusitropic properties of this PDE3 inhibitor. While clinical trials in humans with chronic heart failure did not show a benefit with this compound, isolated heart studies remain crucial for understanding the fundamental mechanisms of such compounds.[8][9]
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. transonic.com [transonic.com]
- 4. adinstruments.com [adinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. SutherlandandHearse [southalabama.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
Application Notes and Protocols for Imazodan in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazodan is a potent and selective phosphodiesterase III (PDE3) inhibitor. Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By preventing the breakdown of cAMP, this compound effectively increases intracellular cAMP levels. In cardiomyocytes, this elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium cycling and myofilament function, ultimately resulting in increased myocardial contractility.[1][2][3] These application notes provide detailed protocols for the dissolution of this compound and its use in cell culture experiments, particularly for studying its effects on cardiomyocyte contractility.
Data Presentation: this compound Properties
The following table summarizes the key quantitative data for this compound. It is important to note that the optimal working concentration can be cell-type dependent and should be determined empirically by the end-user.
| Parameter | Value | Notes |
| Molecular Weight | 240.27 g/mol (Free Base) | |
| 276.72 g/mol (Hydrochloride Salt) | ||
| Solubility (Free Base) | 28.57 mg/mL in DMSO | Equivalent to 118.91 mM. May require sonication to fully dissolve. |
| Recommended Stock Solution Concentration | 10-50 mM in DMSO | Aliquot and store at -80°C for long-term use. |
| Suggested Working Concentration Range | 1 - 100 µM | The optimal concentration should be determined via a dose-response experiment for the specific cell type and assay. A concentration of 100 µM has been used in skinned porcine myocardial fibers.[4] |
| IC50 | Cell-type and assay dependent | It is recommended to perform an IC50 determination for the cell line of interest. |
Experimental Protocols
Preparation of this compound Stock Solutions
3.1.1. This compound (Free Base) Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound (free base) powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.
3.1.2. This compound Hydrochloride Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile phosphate-buffered saline (PBS) or sterile water to achieve the desired stock concentration.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot and store at -80°C. It is recommended to use freshly prepared aqueous solutions.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on cardiomyocytes.
Protocol 1: Determination of Optimal Working Concentration using MTT Assay
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add the solubilization solution (e.g., DMSO or a commercially available solubilizing agent) to each well.
-
Shake the plate gently to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value. The optimal working concentration for subsequent experiments should be below the concentration that causes significant cytotoxicity.
Protocol 2: Cardiomyocyte Contractility Assay
-
Cell Seeding: Seed cardiomyocytes on a suitable culture vessel (e.g., glass-bottom dish) and culture until they exhibit spontaneous and synchronous contractions.
-
Experimental Setup: Place the culture dish on a microscope stage equipped with a camera capable of high-speed video capture and an environmental chamber to maintain 37°C and 5% CO2.
-
Baseline Recording: Record several videos of the spontaneously contracting cardiomyocytes to establish a baseline contractility rate and amplitude.
-
This compound Treatment: Carefully add the pre-warmed this compound solution (at the predetermined optimal working concentration) to the culture medium.
-
Post-Treatment Recording: Record videos of the contracting cardiomyocytes at various time points after the addition of this compound (e.g., 5, 15, 30, and 60 minutes).
-
Data Analysis: Use appropriate software to analyze the recorded videos and quantify parameters of contractility, such as:
-
Beating rate (beats per minute)
-
Contraction amplitude (degree of cell shortening)
-
Contraction and relaxation velocities
-
This compound Signaling Pathway in Cardiomyocytes
This compound acts as a selective inhibitor of phosphodiesterase III (PDE3). In cardiomyocytes, PDE3 is a key enzyme that hydrolyzes cAMP. Inhibition of PDE3 by this compound leads to an accumulation of intracellular cAMP. This increased cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets crucial for regulating cardiac muscle contraction. These include L-type calcium channels (increasing calcium influx), phospholamban (increasing sarcoplasmic reticulum calcium uptake), and troponin I (modulating myofilament calcium sensitivity). The net effect of this signaling cascade is an increase in the force and rate of cardiomyocyte contraction.
References
- 1. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Effects of some cardiotonic agents on contractility of skinned fibers from mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imazodan in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazodan (CI-914) is a selective phosphodiesterase III (PDE3) inhibitor that has been investigated for its cardiotonic and vasodilator properties. By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), this compound increases intracellular cAMP levels, leading to enhanced myocardial contractility and smooth muscle relaxation. These characteristics make it a compound of interest in cardiovascular research, particularly in the study of heart failure.
These application notes provide an overview of this compound's mechanism of action, along with protocols for its administration in common animal research models. Due to the limited availability of specific public data on this compound dosage and toxicity, representative data from other PDE3 inhibitors are provided for reference. Researchers are strongly encouraged to perform dose-finding studies for their specific animal models and experimental conditions.
Mechanism of Action: PDE3 Inhibition
This compound exerts its effects by selectively inhibiting phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). In cardiac myocytes, increased cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium concentration and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle cells, elevated cAMP levels also activate PKA, which leads to the inhibition of myosin light chain kinase, resulting in vasodilation.
Application Notes and Protocols for Measuring Phosphodiesterase Activity Using an Imazodan Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and methodologies for measuring the activity of phosphodiesterase (PDE) enzymes, with a specific focus on the application of Imazodan as a selective inhibitor. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid in the research and development of novel PDE inhibitors.
Introduction to Phosphodiesterase Activity
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are crucial second messengers in a multitude of intracellular signaling pathways.[1][2] The cellular concentrations of these molecules are tightly regulated by two main classes of enzymes: adenylyl and guanylyl cyclases, which synthesize cAMP and cGMP, respectively, and phosphodiesterases (PDEs), which catalyze their hydrolysis to the inactive 5'-monophosphate forms.[1][2] The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and unique regulatory properties. This diversity makes PDEs attractive therapeutic targets for a wide range of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions.
This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3). Understanding its inhibitory profile is crucial for its application as a research tool and for the development of more selective therapeutic agents.
Data Presentation: Inhibitor Selectivity Profile
A critical aspect of characterizing a PDE inhibitor is determining its selectivity across the various PDE families. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified PDE isozymes. The following table summarizes the inhibitory profile of this compound and provides a template for comparing the selectivity of other PDE inhibitors.
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |
| This compound | >100 | >100 | 0.3 | >100 | >100 |
| Rolipram (PDE4 inhibitor) | >100 | >100 | >100 | 0.002 | >100 |
| Sildenafil (PDE5 inhibitor) | 0.28 | >100 | >100 | >100 | 0.0036 |
Signaling Pathways and Experimental Workflow
Phosphodiesterase Signaling Pathway
The diagram below illustrates the central role of phosphodiesterases in regulating cyclic nucleotide signaling. External stimuli activate G-protein coupled receptors (GPCRs) or other signaling molecules, leading to the activation of adenylyl cyclase (AC) or guanylyl cyclase (GC). These cyclases produce cAMP or cGMP, which in turn activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). PDEs hydrolyze cAMP and cGMP, thus terminating the signal. PDE inhibitors, like this compound, block this hydrolysis, leading to an accumulation of cyclic nucleotides and prolonged downstream signaling.
References
Application of Imazodan in High-Throughput Screening for Cardiotonic Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Imazodan is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its cardiotonic and vasodilatory properties. By preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility and relaxation. These characteristics make this compound a valuable tool in the high-throughput screening (HTS) of novel cardiotonic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in HTS campaigns aimed at discovering new drugs for heart failure and other cardiac conditions.
The primary goal of using this compound in HTS is twofold: it can serve as a reference compound to validate assay performance and as a benchmark against which to compare the potency and efficacy of newly discovered compounds. The protocols outlined below cover both biochemical assays to measure PDE3 inhibition directly and cell-based assays to assess the functional consequences of increased cAMP, such as changes in cardiomyocyte contractility.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cardiotonic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the hydrolysis of cAMP. In cardiomyocytes, an increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling.[1][2][3] This cascade of events leads to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.
The key PKA targets in cardiomyocytes include:
-
L-type Calcium Channels: Phosphorylation increases calcium influx during the action potential, leading to a stronger contraction.[1][2]
-
Phospholamban (PLB): When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved, leading to faster calcium reuptake into the sarcoplasmic reticulum and thus quicker relaxation.[1][4]
-
Troponin I (TnI): Phosphorylation decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.[3][4]
Data Presentation
The following tables provide a template for presenting quantitative data obtained from high-throughput screening assays for cardiotonic agents. Representative data for a generic PDE3 inhibitor is included for illustrative purposes.
Table 1: Biochemical Assay - PDE3 Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope | Z'-factor |
| This compound (Reference) | PDE3 | Luminescence | 50 | 1.1 | 0.85 |
| Compound A | PDE3 | Luminescence | 25 | 1.0 | 0.82 |
| Compound B | PDE3 | Luminescence | 150 | 0.9 | 0.79 |
| Compound C | PDE3 | Luminescence | >10,000 | - | 0.81 |
Table 2: Cell-Based Assay - Cardiomyocyte Contractility
| Compound | Cell Type | Parameter | EC50 (nM) | Max Response (% of this compound) |
| This compound (Reference) | iPSC-CMs | Contraction Amplitude | 100 | 100 |
| Compound A | iPSC-CMs | Contraction Amplitude | 75 | 110 |
| Compound B | iPSC-CMs | Contraction Amplitude | 300 | 85 |
| Compound C | iPSC-CMs | Contraction Amplitude | No significant effect | - |
Experimental Protocols
Protocol 1: High-Throughput Biochemical Assay for PDE3 Inhibition
This protocol describes a luminescence-based assay to measure the inhibition of PDE3 activity. The assay quantifies the amount of cAMP remaining after the enzymatic reaction.
Materials:
-
Recombinant human PDE3 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based cAMP detection kit (e.g., PDE-Glo™)
-
This compound (as a reference compound)
-
Test compounds
-
384-well white, opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of PDE3 enzyme in assay buffer at a concentration determined by prior enzyme titration experiments.
-
Prepare a solution of cAMP in assay buffer. The final concentration should be at or below the Km of the enzyme for cAMP.
-
Add the PDE3 enzyme solution to all wells except for the no-enzyme control wells.
-
Initiate the reaction by adding the cAMP substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction by adding the termination buffer from the cAMP detection kit.
-
Follow the manufacturer's instructions for the addition of the detection reagents. This typically involves a two-step addition to convert the remaining cAMP into a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the PDE3 activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol 2: High-Throughput Cell-Based Cardiomyocyte Contractility Assay
This protocol describes a method for assessing the effect of compounds on the contractility of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) in a high-throughput format.[5][6][7] This assay measures changes in cellular morphology or calcium transients as a surrogate for contractility.
Materials:
-
Human iPSC-derived cardiomyocytes
-
Cell culture medium
-
384-well black, clear-bottom plates
-
Extracellular matrix protein (e.g., Matrigel or fibronectin) for coating plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a system for label-free contractility measurement
-
This compound (as a reference compound)
-
Test compounds
-
High-content imaging system or a specialized instrument for measuring cardiomyocyte beating
Procedure:
-
Cell Plating:
-
Coat 384-well plates with the appropriate extracellular matrix protein.
-
Plate iPSC-CMs at a density that forms a spontaneously beating monolayer after a few days in culture.
-
Culture the cells until they exhibit robust and synchronous contractions.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in the cell culture medium.
-
Carefully remove the old medium from the cell plate and add the medium containing the compounds.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a sufficient time to observe the compound's effect (e.g., 30-60 minutes).
-
-
Assay Measurement (Calcium Transients):
-
If using a calcium-sensitive dye, load the cells with the dye according to the manufacturer's protocol.
-
Place the plate in the high-content imaging system or a specialized plate reader capable of kinetic fluorescence measurements.
-
Record the fluorescence intensity over time to capture the calcium transients associated with cardiomyocyte beating.
-
-
Assay Measurement (Label-Free Contractility):
-
If using a label-free system, place the plate in the instrument. These systems typically measure changes in impedance or cell morphology to quantify contractility.
-
Record the beating parameters according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the recorded data to extract parameters such as beat rate, contraction amplitude, and relaxation kinetics.
-
Normalize the data to the vehicle control.
-
Determine the EC50 values for the effect on contractility parameters by fitting the concentration-response data to a four-parameter logistic equation.
-
Logical Relationship: From Biochemical Hit to Functional Confirmation
The discovery of novel cardiotonic agents often follows a logical progression from identifying compounds that interact with the molecular target to confirming their functional effects in a cellular context.
Conclusion
This compound is an invaluable pharmacological tool for the high-throughput screening of novel cardiotonic agents. By serving as a potent and selective PDE3 inhibitor, it provides a robust reference for both biochemical and cell-based assays. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug discovery professionals to establish and execute HTS campaigns aimed at identifying the next generation of therapies for cardiac diseases. The successful implementation of these assays, coupled with a logical screening cascade, will undoubtedly accelerate the discovery of new and effective cardiotonic drugs.
References
- 1. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput phenotypic screening using induced pluripotent stem cell derived cardiomyocytes identifies compounds that rescue genetic dilated cardiomyopathy contractility performance - Keystone Symposia [virtual.keystonesymposia.org]
- 7. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Imazodan's Effect on Intracellular Calcium Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction Imazodan is a cardiotonic agent known to be a selective phosphodiesterase type III (PDE-III) inhibitor.[1][2][3] The inhibition of PDE-III leads to a reduction in the degradation of cyclic adenosine monophosphate (cAMP), thereby increasing its intracellular concentration.[1][4] In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates key proteins involved in calcium homeostasis, such as L-type calcium channels and ryanodine receptors on the sarcoplasmic reticulum.[5][6] This cascade is hypothesized to increase the influx of extracellular calcium and enhance its release from intracellular stores, resulting in a rise in cytosolic calcium concentration ([Ca²⁺]i) and consequently, increased cardiac contractility.[4][5]
This application note provides a detailed protocol for quantifying the effects of this compound on intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM. Fura-2 AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases into its active, membrane-impermeant form, Fura-2.[7] Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for the accurate measurement of intracellular calcium concentrations by calculating the ratio of fluorescence emission at ~510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).[8][9] This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[9]
This compound Signaling Pathway and Calcium Regulation
The diagram below illustrates the proposed mechanism by which this compound modulates intracellular calcium levels.
Experimental Protocol
This protocol is optimized for measuring [Ca²⁺]i changes in cultured cells (e.g., neonatal rat ventricular myocytes or HEK293 cells) using a fluorescence microplate reader or microscope.
Materials and Reagents
| Item | Details |
| Equipment | Fluorescence microplate reader or microscope with 340/380nm excitation and ~510nm emission filters |
| Cell culture incubator (37°C, 5% CO₂) | |
| Black, clear-bottom 96-well microplates | |
| Standard cell culture lab equipment (pipettes, centrifuges, etc.) | |
| Reagents & Consumables | This compound |
| Fura-2 AM (cell permeant) | |
| Dimethyl sulfoxide (DMSO), anhydrous | |
| Pluronic F-127 | |
| Probenecid (optional anion transport inhibitor to improve dye retention)[8] | |
| Cell line of choice (e.g., primary cardiomyocytes, HEK293) | |
| Complete cell culture medium | |
| Assay Buffer (e.g., HBSS or HEPES-buffered saline) |
Reagent Preparation
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound powder in 100% DMSO to create a high-concentration stock. Store at -20°C. Further dilute in Assay Buffer to working concentrations immediately before use.
-
Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO. It is recommended to aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 (10% w/v): Dissolve in DMSO. This surfactant aids in the dispersion of Fura-2 AM in aqueous media.[8]
-
Assay Buffer (HBSS, pH 7.4): Prepare Hanks' Balanced Salt Solution containing CaCl₂, glucose, and NaHCO₃ as per standard protocols.[10] Alternatively, a HEPES-buffered saline can be used.[7][8]
-
Fura-2 AM Loading Solution (Final concentration 2-5 µM):
-
For each mL of Assay Buffer, add 2-5 µL of 1 mM Fura-2 AM stock.
-
Add an equal volume of 10% Pluronic F-127 solution (e.g., 2-5 µL).
-
Vortex thoroughly to mix. Prepare this solution fresh for each experiment.[8]
-
If using probenecid, it can be added to the Assay Buffer during the de-esterification step.
-
Experimental Procedure
The overall workflow for the experiment is depicted below.
-
Cell Preparation:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 3.0 x 10⁴ cells/well).[7]
-
Culture overnight in a 37°C, 5% CO₂ incubator.
-
-
Fura-2 AM Loading:
-
Aspirate the culture medium from the wells.
-
Wash cells once with 100 µL of pre-warmed Assay Buffer.
-
Remove the buffer and add 100 µL of the freshly prepared Fura-2 AM Loading Solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.[8] The optimal time should be determined for each cell line.
-
-
Wash and De-esterification:
-
Remove the dye solution by carefully inverting the plate.
-
Wash the cells twice with 200 µL of Assay Buffer to remove any extracellular Fura-2 AM.[7]
-
After the final wash, add 100 µL of Assay Buffer (with or without probenecid) to each well.
-
Incubate at room temperature for at least 20 minutes in the dark to allow for complete de-esterification of the dye within the cells.[7]
-
-
Calcium Measurement:
-
Set up the fluorescence plate reader or microscope to measure fluorescence intensity with excitation alternating between 340 nm and 380 nm, and emission collected at ~510 nm. Set the kinetic read interval (e.g., every 5-10 seconds).
-
Place the plate in the instrument and begin recording to establish a stable baseline F340/F380 ratio for 2-5 minutes.
-
Using an automated injector or a multichannel pipette, add the this compound working solutions, vehicle control (Assay Buffer with the highest final concentration of DMSO), and any positive controls to the appropriate wells.
-
Continue the kinetic measurement immediately after compound addition for a sufficient period (e.g., 10-30 minutes) to capture the full calcium response.
-
Data Presentation and Analysis
Quantitative data should be organized to facilitate clear comparison between different treatment conditions.
Data Presentation
Summarize the key parameters of the calcium response in a table.
| Treatment | n | Baseline Ratio (F340/F380) | Peak Ratio (F340/F380) | Δ Ratio (Peak - Baseline) | Time to Peak (s) |
| Vehicle (0.1% DMSO) | 8 | 0.85 ± 0.04 | 0.88 ± 0.05 | 0.03 ± 0.02 | N/A |
| This compound (1 µM) | 8 | 0.86 ± 0.05 | 1.35 ± 0.09 | 0.49 ± 0.08 | 120 ± 15 |
| This compound (10 µM) | 8 | 0.84 ± 0.03 | 1.88 ± 0.12 | 1.04 ± 0.11 | 95 ± 10 |
| This compound (100 µM) | 8 | 0.85 ± 0.04 | 2.51 ± 0.15 | 1.66 ± 0.14 | 70 ± 8 |
| Positive Control | 8 | 0.87 ± 0.05 | 2.80 ± 0.18 | 1.93 ± 0.16 | 45 ± 5 |
Table 1: Example data summary for this compound-induced changes in intracellular calcium. Values are presented as mean ± SEM.
Data Analysis
-
Calculate Ratio: For each time point, calculate the ratio of the fluorescence intensities: Ratio = F₃₄₀ / F₃₈₀.
-
Normalization: To compare across wells, the kinetic data can be normalized to the baseline. For each well, divide the ratio at each time point by the average baseline ratio recorded before compound addition (R/R₀).
-
Quantify Response: From the kinetic curves, determine key parameters such as:
-
Baseline Ratio: The average ratio before stimulation.
-
Peak Ratio: The maximum ratio value achieved after adding this compound.
-
Amplitude (Δ Ratio): The difference between the Peak Ratio and the Baseline Ratio.
-
-
Dose-Response Curve: Plot the amplitude (Δ Ratio) as a function of this compound concentration to determine the potency (EC₅₀) of the compound.
Expected Results: Treatment with this compound is expected to cause a dose-dependent increase in the F340/F380 ratio, indicating a rise in intracellular calcium concentration. The vehicle control should show a minimal change in the ratio over the course of the experiment. A positive control, such as a known calcium agonist or another PDE inhibitor, should be used to validate the assay performance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. New mechanisms for positive inotropic agents: focus on the discovery and development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium and the heart: a question of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered myocardial calcium cycling and energetics in heart failure – a rational approach for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Imazodan stock solution preparation and storage conditions
Application Notes and Protocols: Imazodan Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of this compound stock solutions. This compound is a potent and selective phosphodiesterase III (PDE III) inhibitor, which increases myocardial contractility by preventing the degradation of cyclic AMP (cAMP).[1] It is primarily used in research for studying congestive heart failure.[2][3][4] This guide covers both this compound free base and this compound hydrochloride salt.
Physicochemical Data and Solubility
This compound is available in two common forms: the free base and the hydrochloride (HCl) salt. While related, their molecular weights and solubility characteristics may differ slightly. It is crucial to use the correct molecular weight for accurate molar concentration calculations.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (free base) | 84243-58-3 | C₁₃H₁₂N₄O | 240.26[1] |
| This compound Hydrochloride | 89198-09-4 | C₁₃H₁₃ClN₄O | 276.72[2][5] |
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2] For in vivo applications, co-solvent systems are often required to maintain solubility in aqueous solutions.
Table 2: Solubility Data
| Compound Form | Solvent | Concentration | Notes |
| This compound (free base) | DMSO | 28.57 mg/mL (118.91 mM) | Ultrasonic treatment and pH adjustment to 7 with 1 M HCl may be necessary. Use newly opened DMSO as it is hygroscopic.[1] |
| This compound (free base) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.41 mM) | This formulation yields a clear solution suitable for in vivo use.[1] |
| This compound (free base) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.41 mM) | An alternative formulation for in vivo applications.[1] |
| This compound Hydrochloride | DMSO | Soluble | Specific concentration data is not readily available, but it is listed as soluble.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (free base). Adjust the initial mass based on the desired concentration and the specific form of the compound (free base or HCl salt).
Materials:
-
This compound (free base) powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM this compound (free base): Mass (mg) = 10 mM x 1 mL x 240.26 g/mol / 1000 = 2.40 mg
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance. Due to the small quantities, ensure the powder is fully collected from the vial, possibly by centrifuging the vial first to gather any powder adhering to the walls.[3]
-
Dissolution:
-
Add the weighed this compound to a sterile vial.
-
Add the calculated volume of DMSO. To prepare a 10 mM solution with 2.40 mg of powder, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming can also be applied.
-
Aliquot and Store: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[6]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. Recommendations vary for the solid compound versus the stock solution in solvent.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | Room Temperature | 3 years (this compound free base) | [1] |
| 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[2][4] | |
| -20°C | Long-term (months to years) | Recommended for optimal stability.[2][3][4] | |
| Stock Solution | -20°C | 1 year | [1] |
| -80°C | 1-2 years | Recommended for longest-term storage. Avoid repeated freeze-thaw cycles.[1][3][6] |
General Recommendations:
-
Solid Compound: Store in a dry, dark environment.[2][4] The product is generally stable for several weeks during standard shipping at ambient temperatures.[2][4]
-
Stock Solutions: Aliquoting into single-use volumes is highly recommended to minimize freeze-thaw cycles.[6] If a solution stored at -20°C is kept for more than a month, its efficacy should be re-verified.[6]
Mechanism of Action: PDE3 Inhibition Pathway
This compound functions by selectively inhibiting Phosphodiesterase III (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA) and results in increased cardiac muscle contractility and vasodilation.
Caption: this compound inhibits PDE3, increasing cAMP levels.
References
Application Notes and Protocols for Utilizing Imazodan in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazodan is a selective phosphodiesterase III (PDE3) inhibitor that has been investigated for its cardiotonic and vasodilatory properties. Its mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By preventing cAMP breakdown, this compound increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent modulation of calcium channels and myosin light chain kinase activity. This cascade of events ultimately results in smooth muscle relaxation.[1][2] These application notes provide a comprehensive guide for utilizing this compound in studies of smooth muscle relaxation, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Mechanism of Action
This compound exerts its smooth muscle relaxant effects by selectively inhibiting phosphodiesterase III (PDE3). This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several target proteins involved in the regulation of smooth muscle contraction. Key downstream effects of PKA activation include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for muscle contraction.
-
Reduced Intracellular Calcium Concentration: PKA promotes the sequestration of calcium into the sarcoplasmic reticulum and enhances calcium efflux from the cell, thereby reducing the availability of calcium required for contraction.
-
Opening of Potassium Channels: PKA can lead to the opening of potassium channels, causing hyperpolarization of the smooth muscle cell membrane and making it less excitable.
This concerted action ultimately leads to the relaxation of the smooth muscle.
References
Troubleshooting & Optimization
Troubleshooting Imazodan solubility issues in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with Imazodan in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective phosphodiesterase III (PDE III) inhibitor.[1][2][3] Its primary mechanism of action is to prevent the degradation of cyclic adenosine monophosphate (cAMP), which leads to increased myocardial contractility and vasodilation.[1] It is investigated for its potential in treating congestive heart failure.[2][4]
Q2: What are the general solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions. Its solubility is significantly influenced by pH, temperature, and the presence of co-solvents.[5][6][7][8] It is more readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][9]
Q3: What is the difference between this compound free base and this compound hydrochloride?
This compound is available as a free base and as a hydrochloride salt.[2][9][10] Salt forms of drugs are often used to improve solubility and stability in aqueous solutions. While specific comparative data is limited in the provided results, hydrochloride salts of weak bases generally exhibit enhanced aqueous solubility at acidic pH.
Q4: How should I store this compound and its stock solutions?
This compound powder should be stored at room temperature for up to 3 years.[1] Stock solutions in solvent should be stored at -20°C for up to one year or -80°C for up to two years.[1][2]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. Here are several factors to consider and steps to take:
-
pH of the Solution: The solubility of ionizable compounds like this compound can be highly pH-dependent. For weakly basic compounds, solubility generally increases in acidic conditions.
-
Temperature: Gently warming the solution may aid dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using a sonicator can help break down particles and enhance dissolution.[1]
-
Particle Size: The smaller the particle size, the greater the surface area available for dissolution.[6][11]
Troubleshooting Workflow: this compound Dissolution in Aqueous Buffer
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: My this compound solution is cloudy or has formed a precipitate.
Precipitation can occur if the concentration of this compound exceeds its solubility limit under the specific conditions of your aqueous solution.
-
Supersaturation: This can happen if a stock solution in an organic solvent is diluted too quickly into an aqueous buffer.
-
pH Shift: A change in the pH of the solution can cause the dissolved this compound to precipitate out.
-
Temperature Change: Cooling a saturated solution can lead to precipitation.
Logical Relationship: Factors Leading to this compound Precipitation
Caption: Factors contributing to this compound precipitation.
Quantitative Solubility Data
The following tables summarize available solubility data for this compound. Note that solubility in purely aqueous buffers is not well-documented in the provided search results, highlighting the compound's challenging nature.
Table 1: this compound Solubility in Different Solvents
| Solvent/System | Concentration | Observations |
| DMSO | 28.57 mg/mL (118.91 mM) | Requires sonication and pH adjustment to 7 with 1 M HCl.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.41 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.41 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 240.26 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out 2.40 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is mostly dispersed.
-
If undissolved particles remain, sonicate the solution in a water bath until it becomes clear.
-
Adjust the pH to 7 with 1 M HCl if necessary to aid dissolution, though this is less common for DMSO stock preparation.[1]
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in a Co-Solvent System
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO at a higher concentration (e.g., 10 mg/mL).
-
In a separate tube, prepare the vehicle by mixing the solvents in the desired ratio. For the formulation "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline," you would mix:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure a clear, homogenous solution. This protocol can yield a clear solution of at least 2.5 mg/mL.[1]
This compound Signaling Pathway
This compound acts as a phosphodiesterase III (PDE III) inhibitor. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased cardiac contractility and vasodilation.
Caption: this compound's mechanism of action via PDE3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | PDE | TargetMol [targetmol.com]
- 3. New mechanisms for positive inotropic agents: focus on the discovery and development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound Hydrochloride | C13H13ClN4O | CID 55917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Imazodan stability in different experimental buffers
Welcome to the technical support center for Imazodan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Understanding this compound
This compound is a potent and selective phosphodiesterase III (PDE III) inhibitor.[1][2] It is a cardiotonic agent that increases myocardial contractility and also acts as a peripheral vasodilator.[3] Its mechanism of action involves preventing the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[1][3]
Mechanism of Action: PDE III Inhibition
This compound exerts its effects by inhibiting the PDE3 enzyme, which is responsible for the hydrolysis of cAMP. In cardiac myocytes, this leads to an increase in intracellular cAMP levels, activation of protein kinase A (PKA), and subsequent phosphorylation of various proteins involved in cardiac contraction.[4] This ultimately results in an increased influx of calcium ions, leading to enhanced myocardial contractility.[4]
Figure 1: Simplified signaling pathway of this compound in a cardiac myocyte.
This compound Stability and Storage
Proper storage of this compound is crucial to maintain its activity. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | ||
| Working Solution | 0 - 4°C | Days to weeks | Prepare fresh for optimal performance. |
Note: The stability of this compound in solution is dependent on the solvent and buffer used. It is recommended to prepare fresh solutions for each experiment. If a solution appears cloudy or contains precipitates, it should be discarded.
Experimental Protocol: Assessing this compound Stability in a Novel Buffer
Since the stability of this compound can vary significantly between different buffer systems, it is essential to determine its stability in your specific experimental buffer. The following protocol provides a general framework for conducting a stability study.
Objective
To determine the degradation rate and half-life of this compound in a specific experimental buffer at various temperatures.
Materials
-
This compound (powder)
-
Experimental buffer (e.g., PBS, Tris-HCl, DMEM)
-
DMSO (for stock solution)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
Procedure
-
Prepare this compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution with your experimental buffer to the final working concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your T0 reference.
-
Incubation: Aliquot the remaining working solution into multiple vials and incubate them at the desired temperatures.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) at each temperature.
-
Figure 2: Workflow for assessing this compound stability in an experimental buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in working solution | Poor solubility of this compound in the aqueous buffer. | Increase the percentage of co-solvent (e.g., DMSO), but keep it minimal to avoid affecting the experiment. Sonication may also help dissolve the compound.[3] |
| Rapid degradation of this compound | The pH of the buffer is unfavorable for this compound stability. High temperature. | Determine the optimal pH range for this compound stability by performing the stability study across a range of pH values.[5][6] Conduct experiments at lower temperatures if possible. |
| Inconsistent results between experiments | Inconsistent preparation of solutions. Fluctuation in incubation temperature. Degradation of stock solution. | Prepare fresh solutions for each experiment. Ensure temperature stability of incubators. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| No detectable this compound peak in HPLC | Complete degradation of the compound. Incorrect HPLC method parameters. | Check the T0 sample. If the peak is present at T0 but absent later, the degradation is very rapid. Optimize the HPLC method (e.g., mobile phase, wavelength) for this compound detection. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is a commonly used solvent for preparing stock solutions of this compound.[2]
Q2: How does pH affect the stability of this compound? A2: The stability of many small molecules is pH-dependent.[5][6] While specific data for this compound is not readily available, it is advisable to determine its stability in your specific buffer pH. Generally, most drugs are stable between pH 4 and 8.[5]
Q3: Can I use a buffer that contains phosphates? A3: While there is no specific contraindication for using phosphate buffers with this compound, some compounds can interact with phosphate ions, affecting their stability or activity. It is recommended to perform a stability check in your phosphate-containing buffer before proceeding with critical experiments.
Q4: How can I quickly estimate the stability of this compound in my buffer for a short-term experiment? A4: For a quick estimation, you can prepare your working solution and leave it at the experimental temperature for the duration of your experiment. Before and after, analyze the solution by HPLC to see if there is significant degradation.
Q5: What are the visible signs of this compound degradation? A5: Visible signs can include a change in the color of the solution or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for accurate assessment.
Figure 3: Decision-making workflow for using this compound in experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
Technical Support Center: Overcoming Imazodan-Induced Arrhythmias in Ex Vivo Heart Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering arrhythmias induced by the phosphodiesterase III (PDE3) inhibitor, Imazodan, in ex vivo heart models such as the Langendorff-perfused heart.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces arrhythmias?
A1: this compound is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac myocytes.[1][2][3] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates multiple targets involved in calcium handling.[2][4] This leads to an increase in intracellular calcium concentration ([Ca2+]i), which can cause calcium overload.[5] This calcium overload is a primary driver of arrhythmogenesis, leading to delayed afterdepolarizations (DADs) and triggered activity, which can manifest as ventricular tachycardia and other arrhythmias.[6][7]
Q2: What types of arrhythmias are commonly observed with this compound and other PDE3 inhibitors in ex vivo models?
A2: In ex vivo heart preparations, PDE3 inhibitors like this compound can induce a range of ventricular arrhythmias. These most commonly include:
-
Ventricular Tachycardia (VT): A rapid heartbeat originating in the ventricles, characterized by three or more consecutive wide QRS complexes on an electrocardiogram (ECG) at a rate exceeding 100-120 beats per minute.[8][9][10]
-
Ventricular Fibrillation (VF): A life-threatening, chaotic rhythm of the ventricles that results in no effective cardiac output.
-
Ectopic Beats/Premature Ventricular Contractions (PVCs): Extra, abnormal heartbeats that originate in the ventricles.[11]
Q3: Are there alternative mechanisms that could contribute to this compound's pro-arrhythmic effects?
A3: While calcium overload is the primary mechanism, other factors may contribute. Increased cAMP can also enhance the pacemaker current (If) in sinoatrial node cells, potentially leading to inappropriate sinus tachycardia.[1] Furthermore, some PDE inhibitors have been shown to affect other ion channels, such as potassium channels, which could alter the action potential duration and contribute to arrhythmogenesis.[5]
Troubleshooting Guide: Managing this compound-Induced Arrhythmias
This guide provides potential strategies to counteract arrhythmias observed during ex vivo experiments with this compound. The efficacy of these interventions should be systematically evaluated in your specific experimental model.
Issue 1: Onset of Ventricular Tachycardia Following this compound Perfusion
Potential Cause: Increased intracellular cAMP leading to calcium overload and triggered activity.
Suggested Interventions:
-
Beta-Adrenergic Blockade:
-
Rationale: Beta-blockers, such as propranolol or metoprolol, act by antagonizing beta-adrenergic receptors, which are coupled to adenylyl cyclase and cAMP production.[12][13] By reducing the basal level of cAMP, they can help mitigate the exaggerated increase caused by this compound, thereby reducing calcium overload.
-
Experimental Approach: After establishing a stable baseline, perfuse the heart with this compound until arrhythmias occur. Then, introduce a beta-blocker into the perfusate at a concentration known to be effective in your model. Observe for the termination of VT and a return to a stable rhythm.
-
-
Calcium Channel Blockade:
-
Rationale: L-type calcium channel blockers, like verapamil or diltiazem, can directly reduce the influx of calcium into the cardiomyocyte, thus counteracting the downstream effects of elevated cAMP and PKA-mediated phosphorylation of calcium channels.[14]
-
Experimental Approach: Similar to the beta-blocker intervention, introduce the calcium channel blocker into the perfusate following the onset of this compound-induced VT. Monitor the ECG for changes in heart rate and rhythm.
-
-
Amiodarone Administration:
-
Rationale: Amiodarone is a multi-channel blocker with effects on potassium, sodium, and calcium channels, as well as anti-adrenergic properties.[15][16] Its primary Class III antiarrhythmic action involves prolonging the action potential duration and refractory period, which can terminate re-entrant arrhythmias.[16]
-
Experimental Approach: Due to its complex pharmacology, amiodarone can be introduced either after the onset of VT or as a co-perfusion with this compound to assess its prophylactic effects.
-
Issue 2: Frequent Ectopic Beats and Non-Sustained VT
Potential Cause: Early signs of calcium dysregulation and myocyte irritability.
Suggested Interventions:
-
Ryanodine Receptor (RyR2) Stabilization:
-
Rationale: Calcium overload can lead to spontaneous calcium release from the sarcoplasmic reticulum via RyR2 channels, contributing to DADs. Stabilizers of RyR2, such as dantrolene, can reduce this diastolic calcium leak.[3][7][17][18][19]
-
Experimental Approach: Co-perfuse the heart with this compound and an RyR2 stabilizer. Compare the incidence of ectopic beats and non-sustained VT to hearts perfused with this compound alone.
-
-
Potassium Channel Openers:
-
Rationale: ATP-sensitive potassium (K-ATP) channel openers, such as pinacidil, can shorten the action potential duration, which may help to prevent early afterdepolarizations (EADs) and suppress triggered activity.[20][21]
-
Experimental Approach: Introduce a K-ATP channel opener into the perfusate following the appearance of frequent ectopic beats induced by this compound.
-
Data Presentation: Summary of Potential Interventions
The following table summarizes the expected qualitative effects of various interventions on this compound-induced arrhythmias. Quantitative data from your own experiments should be used to populate a similar table for direct comparison.
| Intervention Class | Example Compound | Expected Effect on this compound-Induced Arrhythmias | Potential Confounding Effects in Ex Vivo Models |
| Beta-Blockers | Propranolol, Metoprolol | ↓ Ventricular Rate, Termination of VT | Negative inotropy (decreased contractility) |
| Calcium Channel Blockers | Verapamil, Diltiazem | ↓ Ventricular Rate, Termination of VT | Negative inotropy, potential for AV block |
| Multi-Channel Blockers | Amiodarone | Termination of VT, Suppression of Ectopy | Negative chronotropy, potential for proarrhythmic effects |
| Ryanodine Receptor Stabilizers | Dantrolene | ↓ Ectopic Beats, Prevention of VT | Minimal direct effect on heart rate or contractility |
| Potassium Channel Openers | Pinacidil | Suppression of EAD-mediated arrhythmias | Shortening of action potential duration |
Experimental Protocols
Langendorff-Perfused Rabbit Heart Preparation
This protocol is adapted from established methodologies for studying cardiac electrophysiology and pharmacology in an ex vivo rabbit heart model.[1][2][6][22]
1. Animal Preparation and Heart Excision:
- Anesthetize a male New Zealand White rabbit (3.0-3.5 kg) with an appropriate anesthetic (e.g., isoflurane).[6]
- Administer heparin to prevent blood clotting.
- Perform a midline thoracotomy to expose the heart.
- Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
2. Cannulation and Perfusion:
- Identify the aorta and carefully cannulate it with an appropriately sized cannula.
- Secure the aorta to the cannula with surgical silk.
- Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure of approximately 70 mmHg and a temperature of 37°C.[6]
- The perfusion buffer should be continuously gassed with 95% O2 and 5% CO2.[6]
- Krebs-Henseleit Buffer Composition (in mM): NaCl 130, CaCl2 2.2, KCl 4.4, MgSO4 0.3, NaHCO3 24, NaH2PO4 1.2, and glucose 12.[6]
3. Electrophysiological Recording:
- Place silver electrodes on the surface of the heart to record a pseudo-ECG.[6]
- An additional pair of electrodes can be used for electrical pacing if required.[6]
- Allow the heart to equilibrate for 15-30 minutes until a stable heart rate and rhythm are established.[22]
4. Induction and Measurement of Arrhythmias:
- After the stabilization period, introduce this compound into the perfusate at the desired concentration.
- Continuously monitor the ECG for the development of arrhythmias, such as ventricular tachycardia.
- VT can be defined as three or more consecutive ventricular beats at a rate of >120 beats per minute with a QRS duration of ≥120 ms.[10][23]
- Quantify the incidence, duration, and severity of arrhythmias.
Troubleshooting Common Experimental Issues
-
Ectopic Beats During Baseline: If the heart displays significant arrhythmias during the stabilization period, it may be due to ischemia during the excision and cannulation process. Ensure the procedure is performed rapidly and the heart is immediately submerged in cold cardioplegia solution.[24][25] Consider excluding hearts with excessive baseline ectopy from the analysis.[11][24]
-
Poor Contractility: If the left ventricular developed pressure (LVDP) is low, ensure the perfusion pressure and temperature are stable and within the optimal range.[24] Also, check for air bubbles in the perfusion line, as these can cause ischemic insults.[4]
-
Signal Noise: Ensure proper grounding of the recording equipment. The superimposition of frequent ectopic beats can also appear as noise; in such cases, addressing the underlying cause of the ectopy is necessary.[11]
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Signaling pathway of this compound-induced arrhythmia.
Caption: Experimental workflow for testing countermeasures.
Caption: Troubleshooting decision tree.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. adinstruments.com [adinstruments.com]
- 5. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff-perfused rabbit hearts [bio-protocol.org]
- 7. Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves contractile function, and prevents sudden arrhythmic death in failing hearts | eLife [elifesciences.org]
- 8. Ventricular Tachycardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Diagnosis and management of ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta blockers as anti-arrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of calcium channel blocker-induced cardiovascular toxicity with drug scavenging liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amiodarone for the treatment and prevention of ventricular fibrillation and ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amiodarone in the prevention and treatment of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dpag.ox.ac.uk [dpag.ox.ac.uk]
- 18. biorxiv.org [biorxiv.org]
- 19. Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves contractile function, and prevents sudden arrhythmic death in failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiarrhythmic effects of potassium channel openers in rhythm abnormalities related to delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Potassium channel openers and blockers: do they possess proarrhythmic or antiarrhythmic activity in ischemic and reperfused rat hearts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sheffbp.co.uk [sheffbp.co.uk]
- 23. ecgwaves.com [ecgwaves.com]
- 24. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 25. m.youtube.com [m.youtube.com]
Imazodan Technical Support Center: Investigating Lack of Efficacy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding the challenges associated with the clinical development of Imazodan, a selective phosphodiesterase III (PDE III) inhibitor. The following information, presented in a question-and-answer format, addresses the lack of efficacy observed in clinical trial data and offers troubleshooting guidance for researchers working with this compound and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the pivotal clinical trial for this compound in congestive heart failure?
A pivotal 12-week, multicenter, double-blind, randomized, placebo-controlled trial involving 147 patients with congestive heart failure failed to demonstrate any significant clinical benefit of this compound compared to placebo.[1]
Q2: What were the specific endpoints evaluated in the this compound clinical trial?
The primary endpoints of the study were:
-
Exercise time
-
Ejection fraction
-
Frequency of ventricular premature complexes
-
Ventricular tachycardia[1]
This compound did not show a statistically significant improvement in any of these measures compared to the placebo group.[1]
Q3: Were there any safety concerns observed in the this compound clinical trial?
While the overall mortality rate was not statistically different between the this compound and placebo groups (8% vs. 7%, respectively), a trend towards a higher number of deaths was observed in patients receiving higher doses of this compound.[2] Additionally, increased heart rates were noted in patients treated with this compound.[2]
Q4: Was there any evidence of efficacy in specific subgroups of patients?
Troubleshooting Guide for Preclinical & In Vitro Studies
Researchers investigating this compound or other PDE III inhibitors may encounter challenges in their experiments. This guide provides potential explanations and troubleshooting strategies for common issues.
Issue 1: Lack of expected in vitro or in vivo efficacy.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Compound Integrity and Handling | - Verify the purity and integrity of the this compound compound using analytical methods such as HPLC-MS. - Ensure proper storage conditions (e.g., protected from light, appropriate temperature) to prevent degradation. - Prepare fresh stock solutions for each experiment. |
| Assay Conditions | - Optimize Substrate Concentration: Ensure the substrate (cAMP) concentration is near the Km of the PDE3 enzyme to allow for competitive inhibition. - Enzyme Activity: Confirm the activity of the recombinant or isolated PDE3 enzyme using a known potent inhibitor as a positive control. - Buffer Composition: Check for interfering substances in the assay buffer (e.g., high concentrations of detergents or certain salts). |
| Cell-Based Assay Issues | - Cell Permeability: Determine if this compound is effectively penetrating the cell membrane to reach its intracellular target. - Off-Target Effects: Investigate potential off-target effects of this compound that may counteract its intended mechanism of action. This can be explored using broad kinase or receptor screening panels. - Cellular Context: The specific cell line or primary cells used may have compensatory mechanisms that mitigate the effects of PDE3 inhibition. Consider using different cell models. |
| Animal Model Selection | - The chosen animal model of heart failure may not be appropriate for evaluating the specific mechanism of this compound. Different models (e.g., pressure overload, myocardial infarction) can have distinct pathophysiologies.[3][4][5] - Consider the pharmacokinetic and pharmacodynamic profile of this compound in the selected animal species to ensure adequate drug exposure at the target tissue. |
Issue 2: Inconsistent or non-reproducible results in PDE activity assays.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Assay Format Specific Issues | Fluorescence Polarization (FP) Assays: - Low Polarization Window: Ensure a sufficient difference in polarization between the free and bound fluorescent substrate.[6][7][8] - Interference from Compounds: Test compounds may be fluorescent or quench the fluorescence of the probe. Run appropriate controls. - Non-specific Binding: Use of detergents (e.g., Tween-20) or BSA can help reduce non-specific binding of the probe or compound. Colorimetric Assays: - High Background: Contamination with inorganic phosphate can lead to high background. Use phosphate-free buffers and reagents. - Enzyme Purity: Impurities in the enzyme preparation can interfere with the colorimetric detection. |
| General Assay Issues | - Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent reagent addition. - Plate Effects: Be aware of potential "edge effects" on microplates and consider randomizing sample placement. - Reagent Stability: Ensure all reagents, especially the enzyme and substrate, are stored correctly and have not expired. |
Experimental Protocols
Detailed Methodology for a Phosphodiesterase 3A (PDE3A) Fluorescence Polarization (FP) Assay
This protocol provides a general framework for measuring PDE3A activity. Optimization of specific concentrations and incubation times may be necessary for individual experimental setups.
Materials:
-
Recombinant human PDE3A enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Binding Agent (for some commercial kits)
-
This compound or other test compounds
-
Positive Control Inhibitor (e.g., Cilostamide)
-
Black, low-volume 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in PDE Assay Buffer.
-
Enzyme Preparation: Dilute the PDE3A enzyme to the desired concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to achieve a significant shift in polarization.
-
Assay Reaction:
-
Add 5 µL of the compound dilutions to the wells of the microplate.
-
Add 10 µL of the diluted PDE3A enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding a stop solution or a binding agent (if applicable, as per the kit instructions).
-
Read the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluation of large animal models for preclinical studies of heart failure with preserved ejection fraction using clinical score systems [frontiersin.org]
- 5. Animal models of heart failure for pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cardiotoxicity of Imazodan at high doses
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential cardiotoxicity of Imazodan, a selective phosphodiesterase III (PDE3) inhibitor, particularly at high doses. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical research.
Disclaimer: this compound is a research compound, and its safety and efficacy have not been fully established. The information provided here is for research purposes only and is largely extrapolated from data on the broader class of PDE3 inhibitors due to the limited availability of this compound-specific cardiotoxicity data. All experimental work should be conducted in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential cardiotoxicity?
This compound is a phosphodiesterase III (PDE3) inhibitor.[1] PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2][3] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to two main effects:
-
Positive Inotropy: Increased cAMP in cardiomyocytes enhances calcium influx, resulting in stronger myocardial contractions.[3][4]
-
Vasodilation: Increased cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.[2][3]
The cardiotoxic potential of this compound at high doses is intrinsically linked to its mechanism of action. Excessive elevation of intracellular cAMP can lead to calcium overload in cardiomyocytes, which can trigger arrhythmias and contribute to myocardial cell injury and death.[5] Long-term therapy with PDE3 inhibitors has been associated with increased mortality in heart failure patients.[2]
Q2: What are the typical signs of this compound-induced cardiotoxicity observed in experimental settings?
Based on the known effects of high-dose PDE3 inhibitors, researchers should be vigilant for the following signs of cardiotoxicity:
-
Arrhythmias: Ventricular premature complexes, ventricular tachycardia, and other arrhythmias are a significant concern.[2]
-
Hypotension: Due to its vasodilatory effects, high doses of this compound can cause a drop in blood pressure.[4]
-
Tachycardia: An increased heart rate can be a compensatory response to hypotension or a direct effect of the drug.[4]
-
Myocardial Injury: Cellular damage can be indicated by the release of cardiac biomarkers.
-
Functional Decline: A decrease in cardiac output or ejection fraction may be observed despite the initial positive inotropic effect.
Q3: Are there any known dose-dependent effects of this compound on cardiotoxicity?
Specific dose-response data for this compound cardiotoxicity is limited. However, a clinical trial in patients with congestive heart failure showed a trend towards more deaths at higher doses (10 mg twice daily) compared to lower doses or placebo, although this was not statistically significant.[6][7]
Troubleshooting Guides
Problem 1: Unexplained cell death or poor viability in cardiomyocyte cultures treated with high-dose this compound.
-
Possible Cause: Calcium overload-induced apoptosis or necrosis.
-
Troubleshooting Steps:
-
Dose Reduction: Determine the lowest effective dose of this compound that achieves the desired inotropic effect without significant cell death.
-
Calcium Channel Blockers: Co-administration with a low dose of a calcium channel blocker (e.g., verapamil, diltiazem) may mitigate calcium overload.[8] However, this may also counteract the positive inotropic effect and should be carefully titrated.
-
Beta-Blockers: In a clinical context, concomitant use of beta-blockers has been explored with other inotropes to reduce arrhythmia risk, though this is less relevant for in vitro studies focused on direct cardiotoxicity.[9]
-
Antioxidants: Consider co-treatment with antioxidants like N-acetylcysteine, as increased cAMP can lead to oxidative stress.
-
Problem 2: Frequent arrhythmias observed in animal models receiving high-dose this compound.
-
Possible Cause: Excessive cAMP-mediated calcium cycling leading to delayed afterdepolarizations and triggered activity.
-
Troubleshooting Steps:
-
Dose Adjustment: Reduce the this compound dosage to the minimum required for the desired hemodynamic effect.
-
Anti-arrhythmic Agents: The addition of an anti-arrhythmic drug may be necessary for in vivo studies. The choice of agent will depend on the type of arrhythmia observed. Consultation with a veterinary cardiologist is recommended.
-
Electrolyte Monitoring: Ensure serum potassium and magnesium levels are within the normal range, as imbalances can exacerbate arrhythmias.
-
Data Presentation
Table 1: Mortality Data from a 12-Week Clinical Trial of this compound in Congestive Heart Failure [6]
| Treatment Group | Dose (twice daily) | Number of Patients | Number of Deaths | Mortality Rate (%) |
| Placebo | - | 44 | 3 | 7 |
| This compound | 2 mg | 35 | 2 | 5.7 |
| This compound | 5 mg | 34 | 2 | 5.9 |
| This compound | 10 mg | 34 | 4 | 11.8 |
Table 2: Incidence of Common Adverse Effects with PDE3 Inhibitors (e.g., Milrinone) [2]
| Adverse Effect | Approximate Incidence (%) |
| Ventricular Arrhythmias | 12 |
| Headache | 3 |
| Hypotension | 3 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cardiotoxicity in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or in a format suitable for contractility and viability assays.
-
Dose-Response: Expose cells to a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Electrophysiology: Record field potentials using MEA to assess for pro-arrhythmic effects such as field potential duration (FPD) prolongation and early afterdepolarizations (EADs).
-
Contractility: Measure cardiomyocyte contractility using video microscopy and edge-detection software.
-
Viability Assays: Assess cell viability using assays such as MTT or LDH release.
-
Biomarker Analysis: Measure the release of cardiac troponin I or T into the culture medium as an indicator of myocyte injury.[10][11][12]
Protocol 2: In Vivo Evaluation of this compound Cardiotoxicity in a Rodent Model
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous infusion or oral gavage) at various doses.
-
Hemodynamic Monitoring: Continuously monitor blood pressure and heart rate via telemetry or a fluid-filled catheter.
-
Electrocardiography (ECG): Record ECGs to detect arrhythmias.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Biomarker Collection: Collect blood samples at multiple time points to measure cardiac biomarkers (e.g., troponin, BNP).[13]
-
Histopathology: At the end of the study, perform a histopathological examination of the heart tissue to look for signs of cellular damage, inflammation, and fibrosis.
Mandatory Visualizations
Caption: this compound's mechanism of action and cardiotoxicity pathway.
Caption: Experimental workflow for assessing this compound cardiotoxicity.
Caption: Troubleshooting decision tree for this compound-induced cardiotoxicity.
References
- 1. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. PDE3 inhibition in dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. texasheart.org [texasheart.org]
- 9. Positive inotropes in heart failure: a review article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Safety Biomarkers - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of biomarkers for doxorubicin‑induced cardiac injury in rats - ProQuest [proquest.com]
- 12. Evaluation of biomarkers for doxorubicin‑induced cardiac injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental parameters for Imazodan in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting experimental parameters for Imazodan in different cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective phosphodiesterase III (PDE3) inhibitor. Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE3, this compound increases intracellular cAMP levels, which can lead to various cellular responses, including apoptosis in some cancer cells.
Q2: In which cell lines has the cytotoxic effect of PDE3 inhibitors been observed?
A2: The cytotoxic effects of various PDE3 inhibitors have been noted in a range of cancer cell lines, suggesting potential utility for this compound in these contexts. Some examples include:
-
HeLa (Cervical Cancer)
-
H4 (Neuroglioma)
-
MCF-7 (Breast Cancer)
-
A549 (Lung Cancer)
-
HCT116 (Colon Cancer)
-
Jurkat (T-cell Leukemia)
It is important to note that the sensitivity to PDE3 inhibitors can be cell-line specific and may depend on the expression levels of PDE3A and Schlafen family member 12 (SLFN12).
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
-
Working Solution: For experiments, dilute the DMSO stock solution directly into your cell culture medium to the desired final concentration.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: What is a good starting concentration range for this compound in a new cell line?
-
Initial Range Finding: 0.1 µM to 100 µM.
-
Refined Range: Based on the initial results, a more focused range can be used to accurately determine the IC50 value.
Refer to the table below for IC50 values of other relevant compounds to guide your initial concentration selection.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | 1. This compound concentration is too low.2. Incubation time is too short.3. Cell line is resistant to this compound.4. This compound has degraded. | 1. Perform a dose-response experiment with a wider concentration range.2. Increase the incubation time (e.g., 48 or 72 hours).3. Verify the expression of PDE3A and SLFN12 in your cell line. Consider testing a different cell line known to be sensitive.4. Prepare a fresh stock solution of this compound. |
| Precipitation of this compound in the culture medium. | 1. This compound has low aqueous solubility.2. The concentration of this compound is too high.3. Improper dilution of the stock solution. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still below the toxic threshold for your cells.2. Use a lower final concentration of this compound.3. When preparing the working solution, add the DMSO stock to the medium and mix thoroughly. Avoid adding medium directly to the concentrated stock. |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Inaccurate pipetting of this compound.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.2. Use calibrated pipettes and ensure proper mixing after adding the compound.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Vehicle (DMSO) control shows significant cytotoxicity. | 1. The final DMSO concentration is too high.2. The cell line is particularly sensitive to DMSO. | 1. Reduce the final DMSO concentration to below 0.5%. This may require preparing a more concentrated stock solution of this compound.2. Determine the maximum tolerated DMSO concentration for your specific cell line with a dose-response experiment for DMSO alone. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general guideline for determining the effect of this compound on cell viability using an MTT assay.[3][4][5]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the appropriate time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantitative Data
Note: The following table provides IC50 values for other imidazole-based compounds and PDE inhibitors in various cancer cell lines to serve as a reference for designing initial dose-response experiments for this compound. These values are not for this compound itself.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Benzimidazole 4 | MCF-7 | Breast Cancer | 8.86 ± 1.10 |
| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.2 ± 3.85 |
| Compound 100 (Triazine derivative) | MCF-7 | Breast Cancer | 41.5 ± 0.31 |
| Imidazole | DLD-1 | Colon Cancer | ~22% viability at 36 µM |
| Imidazole | HCT-116 | Colon Cancer | ~28% viability at 36 µM |
Visualizations
Caption: this compound inhibits PDE3A, leading to increased cAMP and activation of PKA, which can induce apoptosis and cell cycle arrest.
References
Validation & Comparative
Validation of Imazodan's selectivity for phosphodiesterase III over other isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Imazodan's selectivity for phosphodiesterase III (PDE3) over other PDE isoforms, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating this compound for their specific applications.
Introduction to this compound and Phosphodiesterase Inhibition
This compound is a potent and selective inhibitor of phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP mediates a variety of physiological responses, including increased myocardial contractility and vasodilation.[1][2] The selectivity of a PDE inhibitor is a critical determinant of its therapeutic efficacy and side-effect profile, as off-target inhibition of other PDE isoforms can lead to undesired effects.
Comparative Selectivity of this compound
| Phosphodiesterase Isoform | This compound IC50/Ki | Reference |
| PDE3 | Potent Inhibitor (Specific values not consistently reported in public literature) | [1][2][3] |
| Other PDE Isoforms (e.g., PDE1, PDE2, PDE4, PDE5) | Significantly less potent inhibition compared to PDE3 (Specific values not consistently reported in public literature) | General understanding from selectivity statements |
Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Ki, the inhibition constant, provides a more absolute measure of binding affinity.
Signaling Pathway of Phosphodiesterase III
The following diagram illustrates the signaling pathway involving PDE3 and the mechanism of action of this compound.
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial for its pharmacological characterization. Below is a generalized experimental protocol for a phosphodiesterase activity assay to determine the IC50 value of an inhibitor like this compound.
Phosphodiesterase Activity Assay (General Protocol)
Objective: To measure the inhibitory effect of a compound on the activity of a specific phosphodiesterase isoform.
Materials:
-
Purified recombinant phosphodiesterase isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
Cyclic nucleotide substrate (cAMP or cGMP, often radiolabeled, e.g., [³H]-cAMP)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Mg²⁺)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the assay buffer, a specific concentration of the test inhibitor (or vehicle for control), and the purified PDE enzyme of a specific isoform.
-
Initiation of Reaction: Start the enzymatic reaction by adding the cyclic nucleotide substrate (e.g., [³H]-cAMP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Conversion to Nucleoside: After cooling, add snake venom nucleotidase to the reaction mixture. This enzyme converts the product of the PDE reaction (e.g., 5'-AMP) into its corresponding nucleoside (e.g., adenosine).
-
Separation of Substrate and Product: Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unreacted substrate ([³H]-cAMP) will bind to the resin, while the uncharged product ([³H]-adenosine) will pass through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE activity inhibition for each concentration of the test compound compared to the control (vehicle-only) reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for determining the IC50 of a PDE inhibitor.
Conclusion
This compound is a well-established selective inhibitor of phosphodiesterase III. This selectivity is fundamental to its mechanism of action, which involves the potentiation of cAMP signaling pathways. For researchers and drug development professionals, understanding this selectivity is key to designing experiments and interpreting results related to cardiovascular function and other cAMP-mediated processes. The provided experimental protocol offers a foundational method for independently verifying the inhibitory activity and selectivity of this compound or other PDE inhibitors.
References
Imazodan vs. Amrinone: A Comparative Analysis of Inotropic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inotropic and hemodynamic effects of two phosphodiesterase III (PDE III) inhibitors: imazodan and amrinone. Both agents enhance myocardial contractility by preventing the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular calcium levels. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action: Phosphodiesterase III Inhibition
Both this compound and amrinone exert their inotropic effects by selectively inhibiting phosphodiesterase III, an enzyme predominantly found in cardiac and vascular smooth muscle. Inhibition of PDE III leads to an accumulation of cAMP. In the heart, elevated cAMP levels activate protein kinase A, which in turn phosphorylates calcium channels, leading to an increased influx of calcium ions into the cardiac myocytes. This surge in intracellular calcium enhances the contractile force of the heart muscle. In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload.
Caption: Signaling pathway of this compound and Amrinone in cardiac myocytes.
Comparative Hemodynamic Effects
The following tables summarize the quantitative data on the hemodynamic effects of this compound and amrinone from separate studies. It is crucial to note that the this compound data is derived from a study on anesthetized dogs, while the amrinone data is from clinical trials in patients with heart failure. Therefore, a direct comparison should be made with caution due to inter-species and experimental condition differences.
This compound: Hemodynamic Effects in Anesthetized Dogs
| Parameter | Control | This compound (0.3 mg/kg) | % Change |
| Heart Rate (beats/min) | 145 ± 5 | 150 ± 6 | +3.4% |
| Mean Arterial Pressure (mmHg) | 105 ± 4 | 95 ± 4 | -9.5% |
| Cardiac Output (L/min) | 2.1 ± 0.2 | 2.8 ± 0.3 | +33.3% |
| Systemic Vascular Resistance (mmHg/L/min) | 51 ± 5 | 35 ± 4 | -31.4% |
| Left Ventricular dP/dt max (mmHg/s) | 2500 ± 200 | 3500 ± 250 | +40% |
Data from a study in anesthetized dogs.[1]
Amrinone: Hemodynamic Effects in Patients with Congestive Heart Failure
| Parameter | Baseline | Amrinone (0.75 mg/kg bolus) | % Change |
| Heart Rate (beats/min) | 86 ± 5 | 90 ± 5 | +4.7% |
| Mean Arterial Pressure (mmHg) | 86 ± 10 | 80 ± 7 | -7.0% |
| Cardiac Index (L/min/m²) | 1.8 ± 0.3 | 2.6 ± 0.3 | +44.4% |
| Systemic Vascular Resistance (dyn·s/cm⁵) | 1550 ± 250 | 1050 ± 200 | -32.3% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 28 ± 8 | 15 ± 4 | -46.4% |
Data from a clinical trial in patients with congestive heart failure.[2]
| Parameter | Baseline | Amrinone (5-20 µg/kg/min infusion) | % Change |
| Cardiac Index | Increase | Significant increase | - |
| Pulmonary Capillary Wedge Pressure | Decrease | Significant reduction | - |
| Systemic Vascular Resistance | Decrease | Significant reduction | - |
| Mean Arterial Pressure | No significant change | Little to no change | - |
Data from a review of intravenous amrinone in acute congestive heart failure.[3]
Experimental Protocols
This compound Administration in Anesthetized Dogs
The study evaluating the inotropic effects of this compound was conducted on anesthetized dogs.[1] Organ blood flow was measured using the radiolabeled-microsphere-reference-withdrawal technique.[1] Myocardial oxygen consumption was calculated from arterial and coronary sinus O2 content and blood flow.[1] Hemodynamic parameters were recorded at baseline and after the administration of this compound.[1]
Caption: Experimental workflow for this compound administration in dogs.
Amrinone Administration in Patients with Congestive Heart Failure
In a clinical study, patients with congestive heart failure already receiving digitalis were evaluated.[2] Hemodynamic responses were assessed by cardiac catheterization before and after the intravenous administration of amrinone.[2] The drug was administered as a bolus of 1.85 to 3.5 mg per kilogram.[2] Another common administration protocol involves an initial intravenous bolus of 0.75 mg/kg over 2-3 minutes, followed by a maintenance infusion of 5-10 mcg/kg/min.[3][4]
Caption: Experimental workflow for amrinone administration in humans.
Summary and Conclusion
Both this compound and amrinone are PDE III inhibitors that exhibit positive inotropic and vasodilatory effects. The available data, although not from direct comparative studies, suggest that both agents can significantly improve cardiac output and reduce vascular resistance. Amrinone has been studied more extensively in human subjects and has shown clear hemodynamic benefits in patients with heart failure.[2][3][5] However, its long-term use has been associated with adverse effects, including thrombocytopenia.[6]
The data for this compound is more limited, with a notable clinical trial in patients with chronic congestive heart failure failing to demonstrate a significant benefit in exercise performance compared to placebo.[7] The preclinical data in dogs does show a promising hemodynamic profile with positive inotropic and vasodilator properties.[1]
For drug development professionals, the comparison highlights the challenge of translating preclinical efficacy to clinical benefit. While both molecules share a common mechanism of action, subtle differences in their pharmacological profiles, off-target effects, or pharmacokinetics in humans may contribute to the observed differences in clinical outcomes. Further research, including direct comparative studies, would be necessary to definitively establish the relative therapeutic potential of this compound and amrinone.
References
- 1. The effect of the cardiotonic this compound (CI-914) on myocardial and peripheral hemodynamics in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic assessment of amrinone. A new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of intravenous amrinone: the first of a new class of positive inotropic agents with vasodilator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amrinone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Haemodynamic dose-response effects of intravenous amrinone in left ventricular failure complicating acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inamrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imazodan and Enoximone in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key phosphodiesterase III (PDE III) inhibitors, Imazodan and Enoximone, based on available preclinical data. The information presented is intended to assist researchers in evaluating the pharmacological profiles of these agents in the context of drug development for cardiovascular diseases, particularly heart failure.
At a Glance: Key Pharmacological Properties
| Feature | This compound | Enoximone |
| Primary Mechanism of Action | Selective inhibitor of phosphodiesterase III (PDE III) | Selective inhibitor of phosphodiesterase III (PDE III) |
| Key Pharmacodynamic Effects | Positive inotropy, Vasodilation | Positive inotropy, Vasodilation |
| Preclinical Models Studied | Canine models | Canine models, Human cardiac tissue (in vitro) |
| Therapeutic Potential | Congestive heart failure | Congestive heart failure |
In Vitro Potency and Selectivity
The in vitro inhibitory activity of this compound and Enoximone against phosphodiesterase III (PDE III) has been evaluated in various preclinical studies. The following table summarizes the available data on their potency, typically represented as IC50 values (the concentration of the drug that inhibits 50% of the enzyme's activity).
Table 1: In Vitro Inhibition of Phosphodiesterase III (PDE III)
| Compound | Enzyme Source | PDE III Subclass | IC50 (µM) | Reference |
| This compound | Canine Left Ventricular Muscle | Membrane-bound (this compound-sensitive) | Potent inhibitor (exact IC50 not specified in reference) | [1] |
| Soluble (this compound-insensitive) | Weakly inhibitory | [1] | ||
| Enoximone | Human Heart (Failing) | PDE III (cGMP-inhibited) | 5.9 | [2] |
| Human Heart (Non-failing) | PDE III (cGMP-inhibited) | Not significantly different from failing | [2] | |
| Human Heart (Failing) | PDE IV (cGMP-insensitive) | 21.1 | [2] |
In Vivo Hemodynamic Effects in Preclinical Models
Preclinical studies, primarily in anesthetized canine models, have demonstrated the positive inotropic and vasodilatory effects of both this compound and Enoximone. The following table collates hemodynamic data from separate studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 2: Hemodynamic Effects in Anesthetized Canine Models
| Parameter | This compound | Enoximone |
| Cardiac Output | Data not available in a comparable format | ↑ (Increased)[3][4] |
| Heart Rate | Minimal increase | ↑ (Increased)[5] |
| Mean Arterial Pressure | ↓ (Decreased) | No significant change or slight decrease[5][6] |
| Systemic Vascular Resistance | ↓ (Decreased) | ↓ (Decreased)[5] |
| Left Ventricular dP/dt max | ↑ (Increased) | ↑ (Increased)[3][4] |
| Pulmonary Capillary Wedge Pressure | Data not available in a comparable format | ↓ (Decreased)[6] |
| Coronary Vascular Resistance | ↓ (Decreased) | Data not available in a comparable format |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE III Inhibitors in Cardiac Myocytes
The primary mechanism of action for both this compound and Enoximone involves the inhibition of PDE III in cardiac muscle cells. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac contractility.
Caption: PDE III inhibitor signaling in cardiomyocytes.
Signaling Pathway of PDE III Inhibitors in Vascular Smooth Muscle
In vascular smooth muscle cells, the inhibition of PDE III by this compound and Enoximone also leads to increased cAMP levels. However, in this cell type, elevated cAMP promotes relaxation, resulting in vasodilation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Phosphodiesterase inhibition by enoximone in preparations from nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of enoximone and isoproterenol on protamine cardiotoxicity in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the haemodynamic effects of enoximone and piroximone in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparison of the hemodynamic effects of dobutamine and enoximone in the treatment of low cardiac output after valvular surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Imazodan: A Procedural Guide
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Imazodan with appropriate care. The following safety measures should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves and safety glasses with side shields or goggles.[1] In case of insufficient ventilation, respiratory protection should be worn.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately and thoroughly with water.[2]
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
General Hygiene: Do not eat, drink, or smoke when handling this compound.[1] Wash hands thoroughly after handling the product.[1]
II. This compound: Relevant Chemical and Safety Data
Understanding the chemical properties of this compound is essential for its safe disposal. The following table summarizes key data points.
| Property | Value | Source |
| Chemical Name | 4,5-Dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone | [4] |
| Molecular Formula | C13H12N4O | [5] |
| Molecular Weight | 276.72 g/mol | [6][7] |
| CAS Number | 84243-58-3 (Parent) | [4] |
| Appearance | Likely a solid, as it is supplied in powder form. | [6] |
| Storage | Store in a dry, dark place at -20°C for long-term storage (months to years).[7] | [7] |
Note: A comprehensive safety data sheet (SDS) specific to this compound was not identified in the search results. The hazard information is inferred from general chemical safety guidelines and data for related compounds.
III. Step-by-Step Disposal Protocol
The following protocol is a recommended procedure for the disposal of this compound, based on general guidelines for investigational drugs and chemical waste.
1. Waste Identification and Segregation:
- This compound waste should be classified as hazardous chemical waste.
- Segregate this compound waste from other laboratory waste streams at the point of generation.
2. Containerization:
- Select a compatible, leak-proof container for the waste. This can be the original vial or bottle.[8]
- Do not empty residual amounts from syringes, vials, or bottles directly into the waste container; dispose of them "as is".[8]
- For larger quantities, use a designated hazardous waste container.
3. Labeling:
- Attach a "HAZARDOUS WASTE" label to the container.[8]
- The label must include:
- The full chemical name: "this compound" and/or "4,5-Dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone".[8]
- The name of the Principal Investigator (PI) and contact information.[8]
- The location where the waste is stored (building and room number).[8]
4. Storage:
- Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8]
- The SAA should be in a locked cabinet or secondary containment to prevent unauthorized access and spills.[8]
- Ensure the storage area is cool, dry, and well-ventilated.[1]
5. Waste Pickup and Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]
- Do not dispose of this compound down the drain or in the regular trash.[9]
- The preferred method of disposal for pharmaceutical waste is high-temperature incineration by an approved waste disposal plant.[10]
IV. Logical Flow of this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. tapazol.co.il [tapazol.co.il]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound Hydrochloride | C13H13ClN4O | CID 55917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. This compound hydrochloride | PDE | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. fda.gov [fda.gov]
- 10. mca.gm [mca.gm]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
